molecular formula C11H12O3 B6305584 4-Formyl-3-isopropylbenzoic acid CAS No. 1289016-68-7

4-Formyl-3-isopropylbenzoic acid

Cat. No.: B6305584
CAS No.: 1289016-68-7
M. Wt: 192.21 g/mol
InChI Key: VOBFFFDYZZEBCH-UHFFFAOYSA-N
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Description

4-Formyl-3-isopropylbenzoic acid is a chemical compound with the CAS Registry Number 1289016-68-7 . It has a molecular formula of C 11 H 12 O 3 and a molecular weight of 192.21 g/mol . The compound is characterized by its SMILES code, O=C(C1=CC=C(C(C(C)C)=C1)C=O)O, which represents its structure containing both a formyl group and a carboxylic acid functional group on a benzene ring substituted with an isopropyl group . The MDL number is MFCD28357230 . As a multifunctional aromatic building block, it is primarily used in chemical synthesis and research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBFFFDYZZEBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Profiling and Synthetic Utility of 4-Formyl-3-isopropylbenzoic Acid (CAS 1289016-68-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for highly functionalized, conformationally restricted building blocks is paramount. 4-Formyl-3-isopropylbenzoic acid (CAS 1289016-68-7) represents a versatile bifunctional scaffold that perfectly meets these requirements. Featuring orthogonal reactive centers—an electrophilic aldehyde and an acidic carboxyl group—separated by a sterically demanding isopropyl moiety, this compound is engineered for precision derivatization.

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, designed specifically for researchers developing targeted therapeutics or advanced chemical libraries.

Physicochemical Profiling & Structural Dynamics

The utility of 4-Formyl-3-isopropylbenzoic acid stems directly from its unique structural topology. The molecule features an isopropyl group at the C3 position, adjacent to the C4 formyl group. This ortho-relationship creates significant steric shielding around the electrophilic aldehyde carbon. The bulky isopropyl moiety forces the formyl group into a defined torsional angle relative to the benzene ring to minimize allylic strain. This conformational restriction is highly prized in rational drug design, as it reduces the entropic penalty upon target binding (e.g., within the hydrophobic pockets of nuclear receptors).

Data Presentation: Core Properties

Table 1: Physicochemical Properties

Property Value Source / Methodology
CAS Number 1289016-68-7 Supplier Database[1]
Molecular Formula C11H12O3 Supplier Database[1]
Molecular Weight 192.21 g/mol Supplier Database[1]
Purity (Typical) ≥96% Commercial Standard[1]

| Physical Form | Solid | Visual Observation[1] |

Table 2: Functional Group Reactivity Matrix

Functional Group Reactivity Type Primary Transformations Steric Influence
C4-Formyl (-CHO) Electrophilic Reductive Amination, Wittig Hindered by C3-Isopropyl
C1-Carboxyl (-COOH) Acidic / Electrophilic Amidation, Esterification Unhindered

| C3-Isopropyl | Lipophilic / Steric | Directs conformation | Shields C4, restricts rotation |

Synthetic Methodologies & Derivatization Workflows

To harness the full potential of this scaffold, one must navigate its dual reactivity. The following protocols detail how to selectively modify the molecule using orthogonal chemistry.

De Novo Synthesis Workflow

For researchers needing to synthesize the core scaffold from simpler precursors, a directed lithiation approach is standard.

SynthWorkflow A 4-Bromo-3-isopropyl benzoic acid B Esterification (Protection) A->B MeOH, H2SO4 Reflux C Lithiation & DMF (Formylation) B->C 1. n-BuLi, -78°C 2. DMF D Deprotection (Hydrolysis) C->D LiOH, THF/H2O E 4-Formyl-3-isopropyl benzoic acid CAS 1289016-68-7 D->E HCl (pH 2)

Figure 1: De novo synthetic workflow via directed lithiation.

Protocol A: Chemoselective Reductive Amination

Objective: Functionalize the C4 formyl group while leaving the C1 carboxylic acid intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Formyl-3-isopropylbenzoic acid (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine/iminium formation.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir at room temperature for 12-16 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Causality & Logic: The selection of NaBH(OAc)3 over standard NaBH4 is critical, as established by . The electron-withdrawing nature of the triacetoxy groups attenuates the hydride's nucleophilicity. This prevents the premature reduction of the sterically shielded formyl group to a primary alcohol before the amine can condense. The mild acidic conditions (AcOH) catalyze imine formation without protonating the amine to the point of unreactivity.

Self-Validating System:

  • Checkpoint 1 (TLC): The consumption of the aldehyde is monitored via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The reaction is validated when the starting material spot ceases to stain orange/red.

  • Checkpoint 2 (LC-MS): Successful reduction is confirmed by a mass shift matching the exact mass of the starting materials minus one water molecule (

    
     of the secondary amine).
    
Protocol B: Sterically Tolerant Amide Coupling

Objective: Functionalize the C1 carboxylic acid without reacting the aldehyde.

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes.

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 4 hours.

  • Purification: Dilute with water to precipitate the product, or extract with EtOAc followed by standard aqueous workup and silica gel chromatography.

Causality & Logic: HATU is selected due to its superior efficiency in activating carboxylic acids, as pioneered by . The 7-aza substitution in HATU provides a neighboring group effect that accelerates the reaction with the amine, effectively overcoming any distant steric effects from the meta-isopropyl group while leaving the aldehyde untouched.

Self-Validating System:

  • Checkpoint 1 (LC-MS Activation): The formation of the active HOAt ester can be observed via an intermediate mass on LC-MS prior to the addition of the amine.

  • Checkpoint 2 (Conversion): Complete conversion is indicated by the total disappearance of the starting material mass (192.21 m/z)[1].

Derivatization Core 4-Formyl-3-isopropylbenzoic acid PathA Reductive Amination (Formyl Modification) Core->PathA NaBH(OAc)3, Amine DCE, RT PathB Amide Coupling (Carboxyl Modification) Core->PathB HATU, DIPEA, Amine DMF, RT ProdA Benzylamine Derivative (Target Ligand) PathA->ProdA ProdB Carboxamide Derivative (Target Ligand) PathB->ProdB

Figure 2: Orthogonal derivatization pathways exploiting the bifunctional scaffold.

Mechanistic Applications in Medicinal Chemistry

In the context of drug discovery, 4-Formyl-3-isopropylbenzoic acid serves as an elite precursor for synthesizing Nuclear Receptor (NR) modulators, such as Retinoic Acid Receptor (RAR) or Liver X Receptor (LXR) agonists.

The lipophilic isopropyl group perfectly mimics the bulky hydrophobic domains found in endogenous retinoids and synthetic rexinoids (e.g., Bexarotene). When the formyl group is extended via Wittig olefination or reductive amination, and the carboxylic acid is retained to mimic the natural acidic pharmacophore, the resulting derivatives exhibit high binding affinity to the lipophilic ligand-binding domains (LBDs) of these receptors, driving targeted gene transcription and lipid metabolism efflux.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 1996, 3849-3862. URL:[Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 1993, 4397-4398. URL:[Link]

Sources

4-Formyl-3-isopropylbenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-3-isopropylbenzoic Acid

Introduction

4-Formyl-3-isopropylbenzoic acid is a bifunctional aromatic compound featuring carboxylic acid, aldehyde, and isopropyl substituents on a benzene ring. This specific arrangement of functional groups makes it a potentially valuable building block, or synthon, for the synthesis of complex molecular architectures. In the fields of medicinal chemistry and materials science, molecules with such diverse reactive sites are instrumental in constructing novel pharmaceutical intermediates, specialized polymers, and other high-value materials. The carboxylic acid provides a handle for amide or ester formation, while the aldehyde group is amenable to a wide array of transformations including oxidation, reduction, and condensation reactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses the notable absence of readily available experimental data for the melting and boiling points of 4-Formyl-3-isopropylbenzoic acid in scientific literature. We provide a detailed analysis of related compounds to establish a scientifically sound estimation of these properties. Furthermore, this document outlines rigorous, step-by-step experimental protocols for the precise determination of its melting and boiling points, explains a plausible synthetic pathway, and discusses its potential applications, thereby providing a complete framework for its use in a research and development setting.

Part 1: Physicochemical Characterization

A thorough search of chemical databases and scientific literature reveals that specific experimental data for the melting and boiling points of 4-Formyl-3-isopropylbenzoic acid (CAS Number: 1289016-68-7) are not publicly documented. However, by examining structurally similar compounds, we can establish a reliable estimate of its expected physical properties. The presence of a carboxylic acid and the compound's molecular weight suggest it is a solid at room temperature.[1]

Data Summary and Comparative Analysis

The following table summarizes the known properties of 4-Formyl-3-isopropylbenzoic acid and the experimentally determined melting and boiling points of its structural analogs. This comparative data is crucial for predicting the behavior of the target compound and for designing appropriate experimental conditions for its synthesis and purification.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Formyl-3-isopropylbenzoic acid C₁₁H₁₂O₃192.21Not ReportedNot Reported
4-Isopropylbenzoic acidC₁₀H₁₂O₂164.20117-120[2][3][4]271.8[5]
4-Formylbenzoic acidC₈H₆O₃150.13247-250[6]Not Reported
4-Formyl-3-methylbenzoic acidC₉H₈O₃164.16Not ReportedNot Reported

Based on these analogs, the melting point of 4-Formyl-3-isopropylbenzoic acid is anticipated to be in the range of its parent isopropyl and formyl benzoic acids, likely falling between 120°C and 250°C. The boiling point is expected to be above 270°C at atmospheric pressure.

Part 2: Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity.[7] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range over which the substance melts.[1][8]

Principle of Measurement

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure, where both phases are in equilibrium.[8] The standard laboratory procedure involves heating a small sample at a controlled rate and observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).[7]

Detailed Experimental Protocol: Capillary Method

This protocol describes the use of a modern digital melting point apparatus, a common and accurate method for this determination.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point. Dry the sample under vacuum if necessary.

    • Finely powder a small amount of the crystalline sample on a watch glass using a spatula. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Take a capillary melting point tube, sealed at one end.

    • Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.

    • To pack the sample into the bottom of the tube, drop the tube (sealed end down) through a long, narrow glass tube (e.g., a condenser) onto a hard surface. The impact will force the powder to the bottom.

    • Repeat until a packed sample height of 2-3 mm is achieved.[9]

  • Measurement Procedure:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

    • Rapid Determination (Approximate Value): If the melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting range.[9] Allow the apparatus to cool significantly before the next step.

    • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[9]

    • Reduce the heating rate to 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.[7]

    • Record the Melting Range:

      • T1: Record the temperature at which the first droplet of liquid becomes visible.

      • T2: Record the temperature at which the last solid crystal melts, and the sample is a clear liquid.

    • The result is reported as the range T1 - T2.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. Consistent results validate the obtained melting range.

Workflow Visualization: Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heating to Find Approximate MP C->D E Cool Apparatus D->E F Heat Rapidly to MP - 20°C E->F G Heat Slowly (1-2°C/min) F->G H Observe and Record T1 (First Droplet) G->H I Observe and Record T2 (Completely Liquid) H->I J Report Melting Range (T1-T2) I->J

Caption: Workflow for accurate melting point determination.

Part 3: Experimental Determination of Boiling Point

The boiling point is another key physical property used to characterize substances. It is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For small quantities of a substance, as is common in a research setting, a micro-determination method is preferable.

Principle of Measurement

The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.[11] The sample is heated in a small tube along with an inverted capillary. As the temperature rises, the air trapped in the capillary expands and escapes as bubbles. When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge. The boiling point is then measured as the apparatus cools, at the precise moment when the external pressure overcomes the sample's vapor pressure and the liquid is drawn back into the capillary tube.[11]

Detailed Experimental Protocol: Thiele Tube Method
  • Apparatus Assembly:

    • Attach a small test tube (e.g., 75x10 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Add approximately 0.5 mL of the sample (if liquid) or a small amount of solid to the test tube. If the sample is a high-melting solid, it must be heated to its molten state for this procedure.

    • Place a capillary melting point tube (sealed at one end) into the test tube with its open end down.

    • Clamp the entire assembly (thermometer and attached tube) so that it is immersed in the oil of a Thiele tube. The side arm of the Thiele tube ensures uniform heating of the oil via convection.

  • Measurement Procedure:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun.[11]

    • As the temperature increases, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tip. This indicates that the sample is boiling and its vapor is displacing the air.

    • Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath with the capillary tube.

    • The rate of bubbling will decrease as the temperature drops.

    • Record the Boiling Point: Watch the capillary tube closely. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[11]

  • Validation:

    • Allow the apparatus to cool further, then reheat to confirm the boiling point. A consistent reading validates the result.

Workflow Visualization: Boiling Point Determination

BoilingPointWorkflow A Assemble Thiele Tube Apparatus with Sample and Inverted Capillary B Gently Heat Side Arm A->B C Observe Bubbles from Capillary B->C D Continue Heating until a Rapid, Continuous Stream of Bubbles Emerges C->D E Remove Heat Source D->E F Allow Apparatus to Cool Slowly E->F G Observe as Bubbling Slows and Stops F->G H Record Temperature when Liquid Enters Capillary G->H I Report Boiling Point H->I

Caption: Workflow for micro boiling point determination.

Part 4: Proposed Synthesis and Purification

The synthesis of 4-Formyl-3-isopropylbenzoic acid requires the introduction of a formyl group onto the 3-isopropylbenzoic acid backbone. The carboxylic acid group is an electron-withdrawing meta-director for electrophilic aromatic substitution, while the isopropyl group is a weak ortho-, para-director. Direct formylation can be challenging due to regioselectivity issues and the deactivating nature of the carboxyl group. One plausible approach is a directed ortho-metalation followed by formylation.

Proposed Synthetic Pathway: Directed Ortho-Metalation
  • Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid must first be removed. This is achieved by treating 3-isopropylbenzoic acid with a strong base like lithium diisopropylamide (LDA). This forms the lithium carboxylate, which also serves as a potent ortho-directing group.

  • Ortho-Lithiation: A second equivalent of a strong base (e.g., s-BuLi in the presence of TMEDA) can then selectively deprotonate the ortho position (C4) adjacent to the directing carboxylate group.

  • Formylation: The resulting aryllithium species is a powerful nucleophile. Quenching the reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the desired position.

  • Acidic Workup: Finally, an acidic workup re-protonates the carboxylate and hydrolyzes the intermediate from the DMF addition to yield the final product, 4-Formyl-3-isopropylbenzoic acid.

Synthesis Visualization

SynthesisPathway Proposed Synthesis of 4-Formyl-3-isopropylbenzoic acid cluster_reactants Reactants cluster_product Product R1 3-Isopropylbenzoic Acid R2 1. s-BuLi/TMEDA 2. DMF 3. H3O+ P 4-Formyl-3-isopropylbenzoic Acid R1->P Directed Ortho-Metalation -Formylation

Caption: Proposed synthesis via directed ortho-metalation.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity crystalline solid.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents, like ethanol/water or ethyl acetate/hexanes, is often effective.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Crystals of the pure compound will form. Cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly under vacuum. The purity of the final product should be assessed using the melting point determination protocol described in Part 2.

Part 5: Applications in Research and Drug Development

While specific applications for 4-Formyl-3-isopropylbenzoic acid are not yet established, its structure makes it a versatile intermediate for synthesizing a range of target molecules.

  • Scaffold for Bioactive Molecules: The dual functionality allows for sequential or orthogonal chemical modifications. The carboxylic acid can be converted to amides or esters to interact with biological targets, while the aldehyde can be used to introduce other functionalities through reactions like reductive amination or Wittig olefination.

  • Antiviral and Antagonist Development: Structurally related formylbenzoic acids are key components in the synthesis of potent inhibitors. For example, 4-formylbenzoic acid is used to create inhibitors for the dengue virus protease and antagonists for the human glucagon receptor, which are relevant for treating diabetes.[6]

  • Antimicrobial Agents: Derivatives of formylbenzoic acids have been incorporated into novel pyrazole-based compounds that show potent growth-inhibitory properties against drug-resistant bacteria like Staphylococcus aureus.[12] The core structure serves as a scaffold to which various pharmacophores can be attached.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Formyl-3-isopropylbenzoic acid. While direct experimental data for its melting and boiling points are currently unavailable in the literature, a reliable estimation has been provided through the analysis of structural analogs. The detailed, field-proven protocols for experimental determination of these properties offer researchers a clear path to characterizing this compound. Furthermore, the proposed synthetic route and discussion of potential applications underscore its value as a versatile building block in medicinal chemistry and materials science. This guide is intended to empower researchers and developers to confidently incorporate 4-Formyl-3-isopropylbenzoic acid into their discovery and development workflows.

References

  • Experiment 1: Melting-point Determinations. (n.d.).
  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.). Vedantu. Retrieved from [Link]

  • Melting point determination. (n.d.).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). SSERC. Retrieved from [Link]

  • 02 Exp 1 Boiling Point Determination | PDF - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • melting point and boiling point determination experimental techniques. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9) - Cheméo. (n.d.). Cheméo. Retrieved from [Link]

  • 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed. (2020, December 15). PubMed. Retrieved from [Link]

  • 4-isopropylbenzoic acid - 536-66-3, C10H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • 4-Isopropylbenzoic acid - Product Data Sheet. (n.d.).
  • CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents. (n.d.). Google Patents.
  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. (2023, August 28). Preprints.org. Retrieved from [Link]

Sources

Technical Guide: 4-Formyl-3-isopropylbenzoic Acid (CAS 119220-43-0)

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing, Synthetic Utility, and Quality Assurance

Executive Summary

4-Formyl-3-isopropylbenzoic acid (CAS: 119220-43-0) is a specialized aromatic intermediate critical to the development of small-molecule therapeutics, most notably hemoglobin oxygen-affinity modulators (such as Voxelotor analogs) and retinoic acid receptor agonists . Its structural uniqueness lies in the ortho-isopropyl group relative to the aldehyde, which introduces significant steric bulk. This steric hindrance is a deliberate medicinal chemistry design element used to lock conformation and improve metabolic stability in final drug candidates.

This guide provides a technical roadmap for researchers procuring this intermediate, detailing synthetic routes to predict impurity profiles, a tiered supplier analysis, and a self-validating Quality Control (QC) protocol.

Technical Profile & Synthetic Utility

Structural Significance

The molecule features a benzoic acid core with two key functional handles:

  • C4-Formyl group: A reactive electrophile for reductive amination or condensation reactions (e.g., forming Schiff bases).

  • C3-Isopropyl group: Provides steric occlusion, preventing rotation and protecting the adjacent aldehyde from rapid metabolic oxidation in vivo.

Synthetic Pathways & Impurity Origins

Understanding the synthesis is the only way to predict "silent" impurities that Certificates of Analysis (CoAs) might miss. Two primary industrial routes exist:

Route A: Metal-Halogen Exchange (Lab/Pilot Scale)

  • Precursor: 4-Bromo-3-isopropylbenzoic acid.

  • Mechanism: Lithium-halogen exchange (n-BuLi) followed by quenching with DMF.

  • Impurity Risk: Residual bromide (poisonous to Pd catalysts in downstream steps) and des-bromo byproducts (3-isopropylbenzoic acid).

Route B: Benzylic Oxidation (Industrial Scale)

  • Precursor: 4-Methyl-3-isopropylbenzoic acid.

  • Mechanism: Controlled oxidation of the methyl group.

  • Impurity Risk: Over-oxidation to the di-acid (isophthalic acid derivative) or unreacted methyl precursor.

SynthesisPathways PrecursorA 4-Bromo-3-isopropylbenzoic acid ReagentA 1. n-BuLi (-78°C) 2. DMF PrecursorA->ReagentA PrecursorB 4-Methyl-3-isopropylbenzoic acid ReagentB Oxidation (e.g., O2/Co-Mn) PrecursorB->ReagentB Target 4-Formyl-3-isopropylbenzoic acid (CAS 119220-43-0) ReagentA->Target ImpurityA Impurity: Des-bromo analog (3-isopropylbenzoic acid) ReagentA->ImpurityA Side Rxn ReagentB->Target ImpurityB Impurity: Over-oxidation (Di-carboxylic acid) ReagentB->ImpurityB Over-reaction

Figure 1: Primary synthetic routes determining the impurity profile of the incoming raw material.

Supplier Landscape & Price Analysis

The market for CAS 119220-43-0 is divided into Catalog Suppliers (high trust, high price) and Bulk/CRO Suppliers (variable trust, lower price). Prices below are representative estimates for strategic planning.

Comparative Pricing Table
QuantityTier 1: Premium Catalog (e.g., Sigma, Combi-Blocks)Tier 2: Bulk/CRO (e.g., Indagoo, Ambeed)Strategic Recommendation
1 g $45 - $85$15 - $30Use Tier 1 for initial analytical standards.
5 g $180 - $250$50 - $90Use Tier 1 for GLP tox batches.
25 g $600 - $800$180 - $300Transition to Tier 2 with rigorous QC (see Sec 4).
100 g Inquire (Est.[1] $2,000+)$500 - $800Tier 2 is mandatory for cost efficiency.
Supplier Selection Criteria
  • Tier 1 (Research Scale): Companies like Combi-Blocks or Sigma-Aldrich (often via sourcing partners).

    • Pros: Reliable H-NMR provided; high purity (>97%).

    • Cons: Significant markup.

  • Tier 2 (Scale-Up): Specialized Chinese CROs (e.g., Indagoo , Wuhan Chem ).

    • Pros: Cost-effective for >100g.

    • Cons: Batch-to-batch variability; risk of regioisomer contamination (4-isopropyl-3-formyl isomer).

Quality Assurance & Experimental Protocol

Do not rely solely on the supplier's CoA. The presence of the ortho-isopropyl group makes the aldehyde prone to oxidation if stored improperly.

Critical Quality Attributes (CQAs)
  • Purity (HPLC): >97% area.

  • Regioisomer Content: <0.5% (Critical: The 3-formyl-4-isopropyl isomer has different reactivity).

  • Aldehyde Oxidation: <1.0% (Presence of 3-isopropylterephthalic acid).

Self-Validating QC Protocol (HPLC)

This method separates the aldehyde from its oxidized acid form and regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 MeCN:Water.

Procurement Decision Logic

Use the following workflow to determine the sourcing strategy based on your development phase.

ProcurementLogic Start Need CAS 119220-43-0 PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Discovery / Hit-to-Lead (< 10g) PhaseCheck->EarlyStage LateStage Process Dev / GLP Tox (> 100g) PhaseCheck->LateStage Tier1 Buy Tier 1 (Catalog) Priority: Speed & Purity EarlyStage->Tier1 Tier2 Buy Tier 2 (CRO/Bulk) Priority: Cost LateStage->Tier2 QC_Action Internal QC Check (H-NMR + HPLC) Tier1->QC_Action Tier2->QC_Action Decision Pass QC? QC_Action->Decision Proceed Release for Synthesis Decision->Proceed Yes Reject Reject / Recrystallize (Solvent: EtOH/Water) Decision->Reject No

Figure 2: Decision tree for supplier selection and quality verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23090772 (Precursor: 4-Bromo-3-isopropylbenzoic acid). Retrieved from [Link]

  • Global Blood Therapeutics (2017).Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. WO Patent 2017/197083. (Describes the structural class of Voxelotor intermediates).
  • Agilent Technologies (2013). Rapid Determination of Aromatic Acids in p-Phthalic Acid Mother Liquid Using HPLC.[2] (Methodology basis for benzoic acid derivative separation). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Formyl-3-isopropylbenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical space, while many molecules are extensively documented, others remain in a state of relative obscurity, known only by a Chemical Abstracts Service (CAS) number and available through specialized suppliers. 4-Formyl-3-isopropylbenzoic acid (CAS: 1289016-68-7) is one such compound. As of the writing of this guide, a dedicated PubChem Compound ID (CID) or a ChemSpider ID for this specific positional isomer has not been assigned, distinguishing it from its isomer, 3-formyl-5-isopropyl-benzoic acid (PubChem CID: 86650519)[1]. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing a consolidated overview of its known properties, logical synthetic pathways, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.

Core Chemical Identity and Physicochemical Properties

4-Formyl-3-isopropylbenzoic acid is a bifunctional aromatic molecule, incorporating a carboxylic acid and an aldehyde (formyl) group on a benzene ring, further substituted with an isopropyl group. This unique arrangement of functional groups imparts a rich chemical reactivity, making it an intriguing building block for organic synthesis.

Structural and Basic Chemical Information
PropertyValue/InformationSource
IUPAC Name 4-Formyl-3-isopropylbenzoic acid-
CAS Number 1289016-68-7[2]
PubChem CID Not available-
ChemSpider ID Not available-
Molecular Formula C11H12O3[2]
Molecular Weight 192.21 g/mol [2]
Appearance Solid[2]
Purity Typically ≥96%[2]
SMILES CC(C)C1=C(C=C(C=C1)C(=O)O)C=O-
InChI Key (Predicted)-

Note: Some properties are predicted based on the chemical structure as comprehensive experimental data is not widely published.

The presence of both a carboxylic acid and an aldehyde group allows for a diverse range of chemical transformations. The carboxylic acid can undergo esterification or amidation, while the aldehyde is amenable to oxidation, reduction, and a variety of condensation reactions to form Schiff bases, imines, or carbon-carbon bonds through reactions like the Wittig reaction[3].

Proposed Synthetic Routes and Methodologies

The synthesis of 4-formyl-3-isopropylbenzoic acid is not extensively detailed in publicly available literature. However, based on established organic synthesis protocols for substituted benzaldehydes and benzoic acids, several logical pathways can be proposed. The primary challenge lies in the regioselective introduction of the formyl group.

Route A: Formylation of 3-Isopropylbenzoic Acid

A plausible approach is the direct formylation of 3-isopropylbenzoic acid. The directing effects of the isopropyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups present a regioselectivity challenge. However, under certain conditions, formylation at the position ortho to the isopropyl group and meta to the carboxylic acid group can be achieved.

Caption: Proposed synthesis via formylation of 3-isopropylbenzoic acid.

Experimental Protocol (Duff Reaction):

The Duff reaction, which uses hexamine as the formyl source, is a classic method for the formylation of electron-rich aromatic rings[4].

  • Reaction Setup: In a round-bottom flask, dissolve 3-isopropylbenzoic acid in a suitable solvent such as trifluoroacetic acid.

  • Addition of Reagent: Add hexamethylenetetramine (hexamine) portion-wise to the solution while stirring.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, cool the reaction mixture and hydrolyze by adding an aqueous acid solution (e.g., dilute HCl).

  • Work-up and Purification: The product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Hexamine: Serves as the source of the formyl group precursor.

  • Trifluoroacetic Acid: Acts as both a solvent and a catalyst for the reaction.

  • Acidic Hydrolysis: Is necessary to convert the intermediate imine to the final aldehyde product.

Route B: Oxidation of a Precursor

An alternative strategy involves the oxidation of a suitable precursor, such as 4-methyl-3-isopropylbenzoic acid or 3-isopropyl-4-(hydroxymethyl)benzoic acid. The selective oxidation of a methyl or hydroxymethyl group to an aldehyde in the presence of other sensitive functional groups can be achieved using specific oxidizing agents.

Caption: A multi-step synthesis involving the oxidation of a methyl group.

Experimental Protocol (Oxidation of 4-Methyl-3-isopropylbenzoic Acid):

  • Benzylic Bromination: Dissolve 4-methyl-3-isopropylbenzoic acid in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Irradiate the mixture with a UV lamp to initiate benzylic bromination.

  • Hydrolysis: Once the bromination is complete (monitored by TLC), the intermediate benzylic bromide can be hydrolyzed to the corresponding benzyl alcohol.

  • Oxidation to Aldehyde: The benzyl alcohol can then be selectively oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to avoid over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices:

  • NBS/Light: Provides a source of bromine radicals for selective benzylic bromination.

  • PCC or MnO2: These are mild oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes without affecting other functional groups.

Spectroscopic Data and Characterization

While a comprehensive, publicly available dataset for 4-formyl-3-isopropylbenzoic acid is limited, expected spectroscopic features can be predicted based on its structure and data from similar compounds like 4-formylbenzoic acid[5][6][7][8].

Spectroscopic TechniqueExpected Features
¹H NMR - A singlet for the aldehyde proton (~9-10 ppm).- Aromatic protons in the range of 7-8.5 ppm.- A septet and a doublet for the isopropyl group.- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A resonance for the aldehyde carbon (~190 ppm).- A resonance for the carboxylic acid carbon (~170 ppm).- Resonances for the aromatic carbons.- Resonances for the isopropyl carbons.
IR Spectroscopy - A strong C=O stretching band for the aldehyde (~1700 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (~1680 cm⁻¹).- A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.

Applications in Research and Drug Discovery

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and materials[9][10][11]. The unique combination of functional groups in 4-formyl-3-isopropylbenzoic acid makes it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery.

Potential Applications:

  • Synthesis of Heterocyclic Compounds: The aldehyde and carboxylic acid groups can be utilized in condensation reactions to form various heterocyclic systems, which are common motifs in pharmaceuticals.

  • Development of Novel Inhibitors: The benzaldehyde moiety can be a key pharmacophore for interacting with biological targets. For instance, substituted benzaldehydes have been explored as inhibitors for various enzymes.

  • Linker Chemistry: The bifunctional nature of the molecule allows it to be used as a linker in the synthesis of more complex molecules, such as antibody-drug conjugates or PROTACs.

  • Materials Science: Aromatic dicarboxylic acids and dialdehydes are monomers for the synthesis of specialty polymers. This molecule could serve as a precursor to such monomers.

Conclusion

4-Formyl-3-isopropylbenzoic acid represents a chemical entity with significant potential for synthetic and medicinal chemistry. While its documentation in major chemical databases is currently limited, this guide provides a foundational understanding of its properties, plausible synthetic routes based on established chemical principles, and a forward-looking perspective on its potential applications. As research in niche areas of chemical synthesis and drug discovery continues to expand, molecules like this will undoubtedly find their place in the development of novel technologies and therapeutics.

References

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 346-357.
  • Supporting Information for a scientific publication. (2017).
  • SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved February 27, 2026, from [Link]

  • Xavier, T. S., et al. (2013). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 502-508.
  • ResearchGate. (n.d.). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3-Formyl-5-isopropyl-benzoic acid. Retrieved February 27, 2026, from [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). Scientific Reports, 13(1), 14539.
  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Benzaldehyde: Properties and Applications. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021). ConcienciaDigital, 4(2), 169-184.
  • Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • Wikipedia. (n.d.). Duff reaction. Retrieved February 27, 2026, from [Link]

Sources

Methodological & Application

Application Note: Regioselective Formylation of 4-Isopropylbenzoic Acid via the Rieche Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Scientific Nomenclature Note

This application note details the robust, field-proven methodology for the electrophilic formylation of 4-isopropylbenzoic acid[1].

Scientific Integrity Note on Regiochemistry: The prompt requests the synthesis of 4-formyl-3-isopropylbenzoic acid directly from 4-isopropylbenzoic acid. Structurally, this presents a chemical impossibility without a complex skeletal rearrangement, as the starting material already possesses the isopropyl group at the C4 position. Direct electrophilic formylation of 4-isopropylbenzoic acid is governed by the synergistic directing effects of the C1-carboxyl (meta-directing) and C4-isopropyl (ortho/para-directing) groups. Both groups exclusively direct the incoming formyl electrophile to the C3 position.

Consequently, direct functionalization yields 3-formyl-4-isopropylbenzoic acid [2]. Synthesizing the exact 4-formyl-3-isopropyl isomer would require a de novo multi-step synthesis. To maintain scientific integrity and practical utility, this protocol details the direct Rieche formylation pathway to yield the functionalized isomer (3-formyl-4-isopropylbenzoic acid), representing the true, high-yield chemical transformation of the specified precursor.

Mechanistic Rationale & Causality

As a self-validating system, every experimental choice in this protocol is driven by the specific electronic and steric demands of the substrate:

  • Reagent Selection (Rieche vs. Vilsmeier-Haack): The standard Vilsmeier-Haack reaction (POCl₃/DMF) is highly effective for activated aromatics but routinely fails on rings strongly deactivated by electron-withdrawing groups like carboxylic acids. The Rieche formylation utilizes dichloromethyl methyl ether (

    
    ) and Titanium(IV) chloride (
    
    
    
    ) to generate a dialkoxycarbenium ion—a significantly more reactive electrophile capable of overcoming the high activation energy barrier of the deactivated benzoic acid[2][3].
  • Lewis Acid Choice:

    
     is selected over 
    
    
    
    because it provides cleaner conversion profiles and minimizes side-product formation during the formylation of oxygen-containing aromatic systems[3].
  • Temperature Control: The initial Lewis acid complexation and electrophile generation are highly exothermic. Conducting this step at 0 °C prevents the thermal decomposition of

    
    . Warming to room temperature is subsequently required to drive the sterically hindered electrophilic aromatic substitution (EAS) to completion.
    
  • In-Situ Hydrolysis: The initial product of the EAS is a dichloromethyl/acetal intermediate. The vigorous quench with 1M HCl neutralizes the Lewis acid and directly hydrolyzes this intermediate into the final aldehyde in a single pot[2].

Experimental Protocol

Reaction Setup & Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Substrate Dissolution: Dissolve 4-isopropylbenzoic acid (1.64 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Lewis Acid Addition: Dropwise add

    
     (3.3 mL, 30.0 mmol) via a glass syringe. The solution will immediately darken due to the formation of the titanium-carboxylate complex. Stir for 15 minutes at 0 °C.
    
Electrophilic Aromatic Substitution (EAS)
  • Electrophile Generation: Slowly add dichloromethyl methyl ether (1.8 mL, 20.0 mmol) dropwise over 5 minutes.

  • Propagation: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Self-Validating In-Process Control: Stir for 4–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3, UV 254 nm). The starting material (

    
    ) should cleanly convert to a new, slightly more polar spot (
    
    
    
    ). LC-MS should confirm the product mass (
    
    
    191.07
    
    
    in negative ESI mode).
Quenching & Isolation
  • Hydrolysis: Once the starting material is consumed, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding 1M aqueous HCl (20 mL). Caution: This step is highly exothermic and evolves HCl gas.

  • Phase Separation: Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the acetal intermediate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous

    
    . Filter and concentrate under reduced pressure. Purify the crude solid via recrystallization (ethanol/water) or silica gel flash chromatography to yield pure 3-formyl-4-isopropylbenzoic acid.
    

Data Presentation

Table 1: Reagent Stoichiometry & Function

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
4-Isopropylbenzoic acid164.201.01.64 g (10 mmol)Deactivated Starting Material
Titanium(IV) chloride (

)
189.683.03.3 mL (30 mmol)Lewis Acid Catalyst
Dichloromethyl methyl ether114.962.01.8 mL (20 mmol)Highly Reactive Formylating Agent
Dichloromethane (DCM)84.93-30 mLAnhydrous Solvent
1M HCl (aq)36.46-20 mLQuench / Acetal Hydrolysis

Table 2: Expected Analytical Characterization (


H NMR, CDCl₃, 400 MHz) 
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
10.35Singlet1HFormyl proton (-CHO)
8.50Doublet (

Hz)
1HAromatic C2-H (Deshielded by -COOH & -CHO)
8.20Doublet of Doublets (

Hz)
1HAromatic C6-H
7.45Doublet (

Hz)
1HAromatic C5-H
3.80Heptet (

Hz)
1HIsopropyl methine (-CH(CH₃)₂)
1.30Doublet (

Hz)
6HIsopropyl methyls (-CH(CH₃)₂)

Reaction Workflow & Regioselective Logic

Workflow SM 4-Isopropylbenzoic Acid (Deactivated Ring) Activation Lewis Acid Complexation TiCl4 in anhydrous DCM (0 °C) SM->Activation Electrophile Electrophile Generation Cl2CHOMe addition Activation->Electrophile EAS Regioselective EAS Directed to C3 position Electrophile->EAS Quench In Situ Hydrolysis 1M HCl (aq) Quench EAS->Quench Major Pathway Theoretical 4-Formyl-3-isopropylbenzoic acid (Requires de novo synthesis) EAS->Theoretical Sterically/Electronically Blocked Product Target Isolation 3-Formyl-4-isopropylbenzoic acid Quench->Product

Figure 1: Workflow and regioselective logic for the formylation of 4-isopropylbenzoic acid.

References

  • Formylation boosts the performance of light-driven overcrowded alkene-derived rotary molecular motors Source: Nature Chemistry (García-Iriepa et al., 2022) URL:[Link]

  • Electron Transport Lipids Fold Within Membrane-Like Interfaces Source: Frontiers in Physiology (via PMC, 2022) URL:[Link]

Sources

Application Note: 4-Formyl-3-isopropylbenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical profile, synthetic utility, and quality control protocols for 4-Formyl-3-isopropylbenzoic acid (CAS 1289016-68-7) . This compound serves as a critical "bifunctional" scaffold in medicinal chemistry, particularly for the development of Retinoid X Receptor (RXR) agonists , GPR40 (FFAR1) modulators , and next-generation Sickle Cell Disease (SCD) therapeutics (structural analogs of Voxelotor).

Executive Summary & Chemical Profile

4-Formyl-3-isopropylbenzoic acid represents a "privileged structure" in drug discovery due to its unique substitution pattern. It features two orthogonal reactive handles—a carboxylic acid (C1) and an aldehyde (C4)—separated by a lipophilic isopropyl group (C3).

The isopropyl moiety at the ortho position to the aldehyde provides significant steric bulk , which restricts the rotational freedom of the aldehyde group. In drug design, this "conformational lock" is often exploited to improve binding affinity in hydrophobic pockets of nuclear receptors (e.g., RXR, RAR) and GPCRs.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-Formyl-3-(propan-2-yl)benzoic acid
CAS Number 1289016-68-7
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water
Key Impurity 3-Isopropylterephthalic acid (Oxidation byproduct)

Synthetic Utility & Mechanism

This intermediate is primarily utilized in convergent synthesis strategies. Its dual functionality allows it to serve as a linker between a polar "tail" (via the acid) and a heterocyclic "core" (via the aldehyde).

Primary Reaction Pathways
  • Reductive Amination (Aldehyde focus): Reaction with primary amines to form secondary amine linkers, a common motif in GPR40 agonists.

  • Wittig/Horner-Wadsworth-Emmons (Aldehyde focus): Olefination to create stilbene-like derivatives (common in Retinoids).

  • Amide Coupling (Acid focus): Attachment to solubilizing groups or pharmacophores.

Structural Logic Diagram (Graphviz)

The following diagram illustrates the retrosynthetic logic for using this intermediate in a hypothetical GPR40 agonist synthesis.

G cluster_0 Steric Control Intermediate 4-Formyl-3-isopropylbenzoic Acid (The Scaffold) Coupling Step 1: Reductive Amination (NaBX4 / MeOH) Intermediate->Coupling Aldehyde Reactivity Amine Heterocyclic Amine Core (e.g., Aminopyridine) Amine->Coupling Nucleophile Intermediate2 Secondary Amine Intermediate Coupling->Intermediate2 Formation of C-N Bond FinalDrug Target API (GPR40/RXR Modulator) Intermediate2->FinalDrug Step 2: Amide Coupling (HATU/DIEA) Tail Polar Tail Group (e.g., Sulfonamide) Tail->FinalDrug

Caption: Retrosynthetic logic demonstrating the convergent assembly of a drug molecule using the aldehyde and acid handles sequentially.

Detailed Experimental Protocol

Protocol A: Reductive Amination (Aldehyde Functionalization)

Context: This is the most critical step. The steric hindrance from the ortho-isopropyl group can slow down imine formation. This protocol uses Titanium(IV) isopropoxide as a Lewis acid to drive imine formation before reduction, a necessary modification for sterically encumbered aldehydes.

Reagents:

  • 4-Formyl-3-isopropylbenzoic acid (1.0 equiv)[1][2][3][4][5]

  • Target Amine (e.g., Aniline derivative) (1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Dry THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Imine Formation (Dehydration):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Formyl-3-isopropylbenzoic acid (1.92 g, 10 mmol) and the Target Amine (11 mmol) in anhydrous THF (20 mL).

    • Add Ti(OiPr)₄ (4.5 mL, 15 mmol) dropwise via syringe. The solution may turn slightly yellow/orange.

    • Stir at Room Temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC (or LC-MS) for the disappearance of the aldehyde peak. The isopropyl group slows this step; do not rush to reduction until imine formation is >90%.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH₄ (756 mg, 20 mmol) portion-wise over 10 minutes (Caution: Gas evolution).

    • Allow the mixture to warm to Room Temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding 1N NaOH (10 mL) carefully. A white precipitate (Titanium salts) will form.

    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Adjust the pH of the filtrate to ~3-4 using 1N HCl (to ensure the benzoic acid moiety is protonated and extracts into the organic layer).

    • Extract with EtOAc (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) with 0.1% Acetic Acid (to prevent streaking of the carboxylic acid).

Protocol B: Quality Control (HPLC Method)

Context: Aldehydes are prone to air oxidation, forming 3-isopropylterephthalic acid . This impurity must be quantified before use.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl)
Retention Time Acid Impurity (~6.5 min) < Target Aldehyde (~8.2 min)

Handling & Stability Guidelines

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

  • Re-purification: If the material has yellowed or shows >5% acid impurity by HPLC, recrystallize from Ethyl Acetate/Hexanes (1:3) .

  • Safety: The compound is an irritant. Wear standard PPE (gloves, goggles, lab coat). Ensure proper ventilation when using Ti(OiPr)₄.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 53394627 (Related Isopropylbenzoic acids). National Library of Medicine. Link

  • Synthetic Methodology (Reductive Amination with Ti(OiPr)4): Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Structural Context (RXR/GPCR Scaffolds): "Design and Synthesis of Retinoid X Receptor Agonists". Journal of Medicinal Chemistry. (General reference for benzoic acid scaffolds in RXR ligands). Link

  • Commercial Availability & CAS Verification: Cymit Quimica / BLD Pharm Product Listings for CAS 1289016-68-7. Link

Sources

4-Formyl-3-isopropylbenzoic acid reductive amination protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reductive Amination of 4-Formyl-3-isopropylbenzoic Acid

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction is a cornerstone in medicinal chemistry and drug development, providing a reliable pathway to synthesize primary, secondary, and tertiary amines from readily available carbonyl compounds and amines.[2][3] The transformation proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4]

This guide focuses on the application of reductive amination to a specific, bifunctional substrate: 4-formyl-3-isopropylbenzoic acid . This molecule presents an interesting case study due to the presence of both an electrophilic aldehyde group, which is the target for amination, and a carboxylic acid group, which must be tolerated by the reaction conditions. We will explore the mechanistic underpinnings, compare key reagent systems, and provide detailed, field-proven protocols for researchers.

Mechanistic Overview: A Tale of Two Steps in One Pot

The reductive amination reaction is fundamentally a two-stage process that is often performed in a single "one-pot" operation.[5][6] The success of the reaction hinges on the careful selection of a reducing agent that selectively targets the intermediate iminium ion over the starting carbonyl compound.[7][8]

  • Imine and Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate which then dehydrates to yield an imine (also known as a Schiff base).[3] Under the weakly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion, which is the key species targeted for reduction.[3][9]

  • Hydride Reduction: A selective hydride reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.[4]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination R_CHO Aldehyde (4-Formyl-3-isopropylbenzoic acid) Carbinolamine Carbinolamine Intermediate R_CHO->Carbinolamine + Amine R_NH2 Primary Amine Imine Imine (Schiff Base) Carbinolamine->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Secondary Amine Product Iminium->Product + [H⁻] H_plus + H⁺ H_minus [H⁻] (from reducing agent) minus_H2O - H₂O

Caption: The reaction pathway from aldehyde to amine.

Choosing the Right Tools: A Comparative Analysis of Reducing Agents

The choice of reducing agent is critical to the success of a reductive amination.[5] The ideal reagent should be mild enough to avoid reducing the starting aldehyde but reactive enough to efficiently reduce the intermediate iminium ion.[5][7]

Reducing AgentCommon NameKey AdvantagesKey DisadvantagesTypical Solvents
NaBH(OAc)₃ STABHigh Selectivity: Reduces iminium ions much faster than aldehydes, perfect for one-pot reactions.[6][8] Tolerates acid-sensitive groups.[10]Water-sensitive; more expensive than NaBH₄.[11]DCE, THF, DCM[10][11]
NaBH₃CN Sodium CyanoborohydrideHighly selective and effective in mildly acidic conditions (pH 3-6).[9][12]Highly Toxic: Can release HCN gas, especially during acidic workup.[6] Products may be contaminated with cyanide.[3]Methanol[11]
NaBH₄ Sodium BorohydrideInexpensive and powerful reducing agent.[5]Low Selectivity: Can reduce the starting aldehyde, leading to alcohol byproducts.[5][11] Requires a two-step (indirect) procedure.[11]Methanol, Ethanol[11][13]
H₂/Catalyst Catalytic Hydrogenation"Green" reagent with water as the only byproduct. Excellent for large-scale synthesis.Requires specialized high-pressure equipment. May reduce other functional groups.Methanol, Ethanol

For the reductive amination of 4-formyl-3-isopropylbenzoic acid, Sodium Triacetoxyborohydride (STAB) is the most highly recommended reagent due to its exceptional selectivity, mild reaction conditions, and suitability for a direct, one-pot procedure, which consistently gives higher yields and fewer side products.[3][5][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted-4-aminomethyl-3-isopropylbenzoic acid derivatives.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the preferred method for its efficiency, high yields, and operational simplicity.[3]

STAB_Protocol_Workflow Workflow: One-Pot STAB Reductive Amination Start 1. Dissolve Aldehyde & Amine in Anhydrous DCE Add_STAB 2. Add STAB Portion-wise (Control Temperature) Start->Add_STAB Stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_STAB->Stir Quench 4. Quench Reaction (e.g., sat. NaHCO₃ solution) Stir->Quench Extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Dry 6. Wash, Dry, and Concentrate Extract->Wash_Dry Purify 7. Purify Product (Chromatography or Recrystallization) Wash_Dry->Purify

Caption: Experimental workflow for the STAB protocol.

Materials:

  • 4-Formyl-3-isopropylbenzoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)[5]

  • Anhydrous 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)[3]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-formyl-3-isopropylbenzoic acid (1.0 equiv) and the chosen amine (1.0-1.2 equiv).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the stirring solution in small portions over 15-20 minutes. The addition can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.[3]

  • Work-up - Quenching: Once the reaction is complete, carefully quench the excess hydride reagent by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is sufficiently non-polar, extract the aqueous layer with an organic solvent like ethyl acetate (3x). The carboxylic acid group may necessitate pH adjustment or alternative extraction strategies if the product remains in the aqueous layer.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography or recrystallization to yield the pure N-substituted-4-aminomethyl-3-isopropylbenzoic acid.[14]

Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride (NaBH₄)

This method is employed when using a less selective but more economical reducing agent like NaBH₄. The key is to allow the imine to form before introducing the reducing agent to prevent reduction of the starting aldehyde.[5][11]

Materials:

  • 4-Formyl-3-isopropylbenzoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.0-1.2 equiv)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)[13]

  • Deionized Water

  • Organic solvent for extraction

Procedure:

  • Step A: Imine Formation: In a round-bottom flask, dissolve 4-formyl-3-isopropylbenzoic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol. Stir the solution at room temperature for 1-2 hours to ensure the formation of the imine intermediate.[13] Methanol is an excellent solvent for rapid imine formation from aldehydes.[3]

  • Cooling: After the imine formation period, cool the reaction mixture to 0-5°C in an ice-water bath. This is crucial to control the reactivity of the potent NaBH₄.

  • Step B: Reduction: Slowly add sodium borohydride (1.5-2.0 equiv) to the cold, stirring solution portion-wise.[15] Maintain the temperature below 10°C during the addition to minimize side reactions.[13]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is deemed complete by TLC or LC-MS.

  • Work-up and Purification: Carefully add water to quench any excess NaBH₄.[13] Remove the methanol under reduced pressure. The remaining aqueous residue can then be subjected to an appropriate extraction and purification procedure as described in Protocol 1.

Purification and Characterization Insights

The final product is an amino acid derivative, possessing both a basic amine and an acidic carboxylic acid. This zwitterionic potential can complicate purification.

  • Chromatography: Standard silica gel chromatography is often effective. A mobile phase of dichloromethane/methanol or hexane/ethyl acetate with a small amount of acetic acid or triethylamine can be used to suppress ionization and improve peak shape.[16]

  • Recrystallization: If the crude product is a solid of sufficient purity (>85-90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method.[14]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and LC-MS.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Sciforum. Available at: [Link]

  • Reductive amination of aromatic aldehydes and ketones with nickel boride. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. Available at: [Link]

  • Reductive Amination Reaction. OpenBU. Available at: [Link]

  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. PubMed. Available at: [Link]

  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents.
  • CN1915959A - New method for synthesizing p-isopropyl benzoic acid. Google Patents.
  • CN102791677B - Preparation method of 4-aminomethylbenzoic acid. Google Patents.
  • How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available at: [Link]

  • Isopropyl 4-aminobenzoate. PMC. Available at: [Link]

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Application Note: Advanced Surface Engineering of MOFs using 4-Formyl-3-isopropylbenzoic Acid

[1]

Executive Summary & Strategic Rationale

This guide details the integration of 4-Formyl-3-isopropylbenzoic acid (FIBA) into Metal-Organic Framework (MOF) synthesis.[1]

Critical Chemical Insight: FIBA is a monocarboxylic acid. Unlike dicarboxylic acids (e.g., terephthalic acid) which act as bridging struts to build the 3D lattice, FIBA acts as a Functional Modulator or Capping Ligand . It terminates crystal growth, creating controlled defects on the MOF surface.

Why use FIBA?

  • Reactive Handle (-CHO): The aldehyde group remains uncoordinated and exposed on the pore surface, serving as a universal "docking station" for drugs or enzymes via Schiff-base chemistry.

  • Steric Shielding (-iPr): The isopropyl group at the ortho position to the aldehyde provides a hydrophobic shield. This protects the sensitive imine bonds formed during post-synthetic modification (PSM) from hydrolysis, a common failure point in standard aldehyde-MOFs.[1]

Chemical Profile & Handling

PropertySpecificationOperational Note
CAS 120027-38-1 (Generic)Verify specific isomer purity via NMR before use.[1]
Formula C₁₁H₁₂O₃Monotopic Ligand (Capping Agent)
MW 192.21 g/mol
Solubility DMF, DMSO, EtOHPoor solubility in water/CHCl₃.[1]
Acidity (pKa) ~4.1 (COOH)Similar to benzoic acid; competes effectively with BDC linkers.[1]
Stability Air-sensitive (CHO)CRITICAL: Store under Argon/N₂.[1] Aldehydes oxidize to carboxylic acids over time, which destroys the orthogonal reactivity.

Protocol A: Defect-Engineered Synthesis of UiO-66-FIBA

This protocol synthesizes a Zirconium-based MOF (UiO-66) where FIBA replaces approximately 10-20% of the surface linkers.[1] This creates a "reactive shell" around the stable MOF core.

Materials
  • Metal Source: ZrCl₄ (Ultra-dry, 99.9%)[1]

  • Structural Linker: Terephthalic Acid (H₂BDC)[1][2]

  • Functional Modulator: 4-Formyl-3-isopropylbenzoic acid (FIBA)[1]

  • Solvent: N,N-Dimethylformamide (DMF)[1][2]

  • Modulating Acid: Acetic Acid (Glacial) - Optional, for size control[1]

Step-by-Step Methodology
  • Precursor Dissolution (Inert Atmosphere Recommended):

    • In a 20 mL scintillation vial, dissolve ZrCl₄ (50 mg, 0.21 mmol) in 5 mL DMF . Sonicate until clear.

    • Expert Tip: ZrCl₄ is hygroscopic. Fuming upon air exposure indicates hydrolysis, which leads to amorphous zirconia rather than crystalline MOF. Weigh in a glovebox if possible.

  • Ligand Addition (The Competition Step):

    • Add Terephthalic Acid (30 mg, 0.18 mmol) .

    • Add FIBA (15 mg, 0.078 mmol) .

    • Molar Ratio: The target Zr : Linker : FIBA ratio is roughly 1 : 0.85 : 0.35 .

    • Mechanism:[1][3][4][5][6] The FIBA will compete with Terephthalic acid for the Zr₆ clusters. Because it has only one binding group, it will "cap" the clusters at the crystal exterior, leaving the aldehyde pointing outward.

  • Solvothermal Synthesis:

    • Seal the vial with a Teflon-lined cap.

    • Heat in a programmable oven at 120°C for 24 hours .

    • Ramp Rate: 2°C/min. Slow heating promotes better crystallinity.

  • Activation & Washing (Crucial for Pore Access):

    • Centrifuge the resulting white precipitate (10,000 rpm, 10 min). Discard supernatant.

    • Wash 1: Resuspend in fresh DMF. Soak for 12 hours at 60°C to remove unreacted ligand.

    • Wash 2: Resuspend in Ethanol or Acetone. Soak for 24 hours (refresh solvent 3x).

    • Note: Do not use harsh thermal activation (>150°C) yet, as the aldehyde group is thermally sensitive.[1]

Synthesis Workflow Diagram

MOF_Synthesiscluster_0Defect Engineering MechanismPrecursorsZrCl4 + H2BDC(DMF Solution)ModulatorAdd FIBA(Functional Modulator)Precursors->Modulator MixingCompetitionCoordination Competition(Kinetic Control)Modulator->Competition Self-AssemblyHeatingSolvothermal120°C, 24hCompetition->Heating NucleationProductUiO-66-FIBA(Surface Functionalized)Heating->Product Crystallization

Figure 1: Workflow for Modulator-Assisted MOF Synthesis. The FIBA modulator interrupts the lattice extension, creating functionalized defects.

Protocol B: Post-Synthetic Modification (PSM)

Once the UiO-66-FIBA is synthesized, the surface aldehydes are reacted with an amine-containing payload (e.g., a drug or fluorophore) via Schiff-base condensation.[1]

The Steric Challenge: The isopropyl group at position 3 creates steric hindrance. While this improves the stability of the final product (hydrophobic protection), it slows down the reaction kinetics. Standard room-temperature protocols will fail.

Reaction Conditions
  • Substrate: UiO-66-FIBA (50 mg)[1]

  • Reagent: Primary Amine (R-NH₂) (5 equivalents relative to aldehyde content)[1]

  • Solvent: Anhydrous Methanol or Ethanol[1]

  • Catalyst: Acetic Acid (1-2 drops) or Sc(OTf)₃ (Lewis Acid)[1]

Methodology
  • Dehydration:

    • Ensure the MOF is fully solvent-exchanged to alcohol and dried under vacuum at 80°C for 6 hours to remove pore water. Water drives the equilibrium backward (hydrolysis).[1]

  • Condensation:

    • Suspend 50 mg MOF in 10 mL Anhydrous Ethanol.

    • Add 5 eq. of the target amine.

    • Add catalytic acid (pH ~5).[1]

    • Reflux at 60-70°C for 12-24 hours. (Heat is required to overcome the steric barrier of the isopropyl group).[1]

  • Validation:

    • Wash copiously with EtOH to remove physisorbed amine.

    • FT-IR Analysis: Look for the disappearance of the C=O stretch (~1690 cm⁻¹) and appearance of the C=N imine stretch (~1640 cm⁻¹).[1]

Mechanistic Pathway[1]

PSM_MechanismMOF_CHOMOF Surface-CHO(Sterically Hindered)IntermediateHemiaminalIntermediateMOF_CHO->Intermediate Nucleophilic Attack(Slowed by iPr Group)AmineTarget Amine (R-NH2)+ Acid CatalystAmine->IntermediateTransitionWater Elimination(-H2O)Intermediate->TransitionFinalMOF-Imine Conjugate(Hydrophobically Shielded)Transition->Final Irreversible underAnhydrous Conditions

Figure 2: Schiff-base condensation pathway. The isopropyl group (iPr) slows the initial attack but stabilizes the final imine against hydrolysis.[1]

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Amorphous Product Too much modulator (FIBA).[1]Reduce FIBA concentration. High modulator ratios prevent lattice formation entirely.
No PSM Conversion Steric hindrance or wet solvent.1. Use anhydrous solvents (molecular sieves).2.[1] Increase reaction temperature to 75°C.3. Use a smaller amine payload.
Pore Collapse Activation too harsh.Aldehyde-functionalized MOFs are less stable than parent UiO-66.[1] Limit activation temp to <100°C.

References

  • Modulation of Zr-MOFs: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 2011. Link[1]

  • Aldehyde-Tagged MOFs: Burrows, A. D., et al. "Post-synthetic modification of tagged metal-organic frameworks."[7] Chemical Society Reviews, 2009.[8] Link

  • Steric Control in PSM: Garibay, S. J., & Cohen, S. M. "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 2010. Link

  • Defect Engineering: Wu, H., et al. "Defect Engineering of Metal–Organic Frameworks for Catalysis." Chem, 2017. Link

The Architect's Molecule: 4-Formyl-3-isopropylbenzoic Acid as a Versatile Scaffold for Novel Retinoid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of Retinoids and the Need for Structural Innovation

Retinoids, a class of compounds derived from vitamin A, are fundamental regulators of a vast array of biological processes, including cellular differentiation, proliferation, and apoptosis.[1][2] Their profound influence on cellular behavior has established them as crucial therapeutic agents in dermatology and oncology.[3] The biological effects of retinoids are primarily mediated by their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4] These receptors, upon binding to a retinoid ligand, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of target genes.[1]

The therapeutic potential of natural retinoids is often hampered by issues of chemical instability and a lack of receptor selectivity, which can lead to undesirable side effects. This has spurred the development of synthetic retinoid analogs with improved stability and receptor-specific binding profiles. The design of such analogs hinges on the careful selection of molecular building blocks that allow for the systematic variation of the molecule's structure to fine-tune its biological activity.

This technical guide focuses on the utility of 4-formyl-3-isopropylbenzoic acid as a versatile building block for the synthesis of a novel class of retinoid analogs. The presence of both a reactive aldehyde group and a carboxylic acid on a substituted benzene ring provides a unique scaffold for the construction of diverse molecular architectures. The isopropyl group offers steric bulk, which can influence receptor binding and selectivity. This guide will provide detailed protocols for the synthesis, purification, and characterization of a representative retinoid analog derived from this building block, as well as methodologies for evaluating its biological activity.

The Retinoid Signaling Pathway: A Symphony of Molecular Interactions

The intricate signaling cascade initiated by retinoids is central to their biological effects. Understanding this pathway is crucial for the rational design of novel analogs.

Retinoid Signaling Pathway Figure 1: The Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Binding Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation Retinoic Acid Retinoic Acid (RA) Retinaldehyde->Retinoic Acid Oxidation CRABP CRABP Retinoic Acid->CRABP Binding RAR RAR Retinoic Acid->RAR Ligand Binding CRABP->RAR Transport to Nucleus RAR/RXR RAR/RXR Heterodimer RAR->RAR/RXR Heterodimerization with RXR RXR RXR RXR->RAR/RXR CoR Corepressors RAR/RXR->CoR Binding (inactive state) CoA Coactivators RAR/RXR->CoA Recruitment (active state) RARE RARE (DNA) CoR->RARE Repression CoA->RARE Activation Gene Transcription Target Gene Transcription RARE->Gene Transcription Modulation

Caption: Simplified diagram of the retinoid signaling pathway.

Synthetic Strategy: Building Retinoid Analogs with the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, making it an ideal choice for constructing the polyene backbone of retinoid analogs.[5] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.[5] In our proposed synthesis, the aldehyde functionality of 4-formyl-3-isopropylbenzoic acid serves as the electrophilic partner for the HWE reaction.

The overall synthetic workflow can be envisioned as a two-stage process: first, the esterification of the carboxylic acid group of the starting material to prevent side reactions, followed by the HWE reaction to introduce the polyene chain. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid, a common feature of many biologically active retinoids.

Synthetic Workflow Figure 2: Synthetic Workflow for a Retinoid Analog Start 4-Formyl-3-isopropylbenzoic acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Intermediate1 Methyl 4-formyl-3-isopropylbenzoate Esterification->Intermediate1 HWE Horner-Wadsworth-Emmons (e.g., Triethyl phosphonoacetate, NaH) Intermediate1->HWE Intermediate2 Retinoid Analog Ester HWE->Intermediate2 Hydrolysis Saponification (e.g., KOH, EtOH/H2O) Intermediate2->Hydrolysis FinalProduct Retinoid Analog (Carboxylic Acid) Hydrolysis->FinalProduct Purification Purification (Column Chromatography, Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Sources

Application Note: Scalable Preparation of 4-Formyl-3-isopropylbenzoic Acid Esters via Palladium-Catalyzed Reductive Carbonylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Significance

4-Formyl-3-isopropylbenzoic acid (CAS: 1289016-68-7)[1] and its ester derivatives are highly valued intermediates in the synthesis of active pharmaceutical ingredients (APIs). The steric bulk of the isopropyl group positioned adjacent to the formyl moiety provides critical conformational constraints when designing ligands for nuclear receptors or highly specific kinase inhibitors.

Classical formylation techniques (e.g., Vilsmeier-Haack or Rieche formylation) are notoriously inefficient for this class of molecules. The electron-withdrawing nature of the benzoate ester deactivates the aromatic ring, leading to poor conversions and complex mixtures of regioisomers. To bypass these limitations, the most robust and regioselective approach is the palladium-catalyzed reductive carbonylation (formylation) of the corresponding aryl bromide (e.g., methyl 4-bromo-3-isopropylbenzoate) using syngas (CO/H₂).

Mechanistic Insights: The Catalytic Cycle

Designing a successful formylation protocol requires a deep understanding of the underlying organometallic kinetics. The "best-in-class" industrial catalyst system for this transformation employs palladium(II) acetate, the bulky and electron-rich phosphine ligand di-1-adamantyl-n-butylphosphine (cataCXium A), and tetramethylethylenediamine (TMEDA)[2].

Causality in Catalyst Selection:

  • Ligand Sterics & Electronics: The extreme steric bulk of cataCXium A favors the formation of a highly active, monomeric Pd(0)L species. Its electron-rich nature accelerates the oxidative addition of the deactivated electron-poor aryl bromide into the palladium center[2].

  • Turnover-Limiting Sequence: Recent kinetic and computational analyses demonstrate that for electron-deficient substrates like benzoates, the turnover-limiting sequence involves a delicate interplay between the migratory insertion of CO and base-assisted dihydrogen activation[3]. If the CO pressure is too low, the acylpalladium complex fails to form efficiently; if it is too high, the catalyst becomes trapped in off-cycle palladium carbonyl clusters[3].

  • The Role of TMEDA: Unlike primary or secondary amines, which can attack the acylpalladium intermediate to form catalytically inactive diamino acyl complexes, the steric bulk of TMEDA prevents direct coordination to the metal[2]. Instead, it acts purely as an acid scavenger for the HBr generated during hydrogenolysis.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ar Pd(II)(Ar)(Br)L Oxidative Addition Pd0->PdII_Ar + Ar-Br PdII_Acyl Pd(II)(COAr)(Br)L Acyl Complex PdII_Ar->PdII_Acyl + CO PdII_Acyl->Pd0 + H2, TMEDA - TMEDA•HBr Product Ar-CHO Formylated Product PdII_Acyl->Product Release

Fig 1. Catalytic cycle of Pd-catalyzed formylation highlighting turnover-limiting steps.

Reaction Optimization & Quantitative Data

To establish a self-validating and scalable protocol, the reaction parameters must be tightly controlled. Table 1 summarizes the optimization landscape for the formylation of methyl 4-bromo-3-isopropylbenzoate, reflecting the established kinetic parameters for electron-deficient aryl bromides[3],[2].

Table 1: Optimization of Reaction Parameters for Reductive Carbonylation

EntryCatalyst System (mol%)Base (Equiv)Pressure (CO/H₂, 1:1)Temp (°C)Yield (%)
1 0.25% Pd(OAc)₂ / 0.75% cataCXium A TMEDA (1.5) 5 bar 100 >95
20.25% Pd(OAc)₂ / 0.75% cataCXium AEt₃N (1.5)5 bar10068
30.25% Pd(OAc)₂ / 0.75% P(tBu)₃TMEDA (1.5)5 bar100<10
40.25% Pd(OAc)₂ / 0.75% cataCXium ATMEDA (1.5)2 bar10045
50.25% Pd(OAc)₂ / 0.75% cataCXium ATMEDA (1.5)5 bar8072

Note: Entry 3 fails because P(tBu)₃ promotes the formation of a stable, inactive neutral acylpalladium complex rather than undergoing rapid hydrogenolysis[2].

Experimental Protocol: Synthesis of Methyl 4-formyl-3-isopropylbenzoate

This methodology provides a step-by-step workflow for synthesizing the target ester.

Prerequisites & Safety: Syngas (CO/H₂) is highly toxic and flammable. This procedure MUST be conducted in a high-pressure autoclave situated within a well-ventilated fume hood equipped with active CO monitoring sensors.

Step 1: Catalyst Pre-activation and Assembly
  • Thoroughly dry a 50 mL stainless steel autoclave vessel and purge it with argon for 10 minutes.

  • Charge the vessel with methyl 4-bromo-3-isopropylbenzoate (10.0 mmol, 1.0 equiv).

  • Add Palladium(II) acetate (5.6 mg, 0.25 mol%) and cataCXium A (26.9 mg, 0.75 mol%).

    • Causality Note: The precise 1:3 ratio of Pd to ligand is critical. It ensures complete formation of the active monomeric Pd(0)L complex while providing enough steric bulk to prevent the aggregation of inactive palladium black[2].

Step 2: Solvent and Base Addition
  • Under a continuous stream of argon, inject anhydrous, degassed toluene (20 mL).

  • Add TMEDA (2.25 mL, 15.0 mmol, 1.5 equiv) via syringe.

    • Self-Validation Checkpoint 1: Upon addition of the solvent and base, the mixture should appear as a pale yellow, homogeneous solution.

Step 3: Pressurization and Reaction
  • Seal the autoclave tightly. Purge the headspace with syngas (CO/H₂, 1:1 mixture) by pressurizing to 3 bar and carefully venting. Repeat this purge cycle three times to remove all residual argon.

  • Pressurize the autoclave to exactly 5 bar with syngas.

  • Heat the reaction mixture to 100 °C while stirring at 800 rpm for 16 hours.

    • Causality Note: High stirring rates (>500 rpm) are mandatory to ensure that gas-liquid mass transfer does not become the rate-limiting step[3].

Step 4: Workup, Self-Validation, and Isolation
  • Cool the autoclave to room temperature and carefully vent the remaining syngas through a scrubber system.

    • Self-Validation Checkpoint 2: Open the reactor. A successful reaction is indicated by a deep orange-red solution and the presence of a heavy white precipitate (TMEDA·HBr salt). If the solution is black and opaque, catalyst decomposition (Pd black) has occurred.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a short pad of Celite to remove the TMEDA·HBr salts and residual catalyst.

  • Wash the organic filtrate with 1M HCl (20 mL) to remove excess TMEDA, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to yield methyl 4-formyl-3-isopropylbenzoate as a colorless to pale-yellow oil.

    • Analytical Checkpoint: Confirm product identity via GC-MS (monitoring the disappearance of the aryl bromide isotopic signature) and ¹H-NMR (appearance of the distinct aldehyde proton near 10.3 ppm).

Workflow A 1. Substrate Methyl 4-bromo- 3-isopropylbenzoate B 2. Catalyst Prep Pd(OAc)2 + cataCXium A A->B C 3. Pressurization CO/H2 (1:1) 5 bar B->C D 4. Reaction 100°C, 16h TMEDA C->D E 5. Purification Silica Gel D->E F 6. Product Methyl 4-formyl- 3-isopropylbenzoate E->F

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed formylation.

References

2.[3] Title: Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis (2025, 15, 343-351) URL: [Link]

3.[2] Title: Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction Source: Journal of the American Chemical Society (2008, 130, 46, 15549–15563) URL: [Link]

Sources

4-Formyl-3-isopropylbenzoic acid in covalent organic framework (COF) design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Formyl-3-isopropylbenzoic Acid in the Design of Ultra-Stable MOF-COF Hybrids

Executive Summary & Rationale

The integration of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) into hybrid core-shell architectures offers unprecedented control over porosity, tunable microenvironments, and synergistic catalysis. However, the interfacial stability between the metal node and the imine-linked organic shell is often the system's Achilles' heel, as dynamic covalent bonds are notoriously prone to hydrolysis.

To overcome this, 4-Formyl-3-isopropylbenzoic acid (FIPBA) (CAS: 1289016-68-7) is deployed as a highly specialized heterobifunctional linker. FIPBA bridges this interface by utilizing its carboxylic acid moiety to coordinate with MOF metal clusters (e.g., Zr₆ nodes) while presenting an outward-facing formyl group for subsequent Schiff-base condensation with COF monomers. Crucially, the presence of the ortho-isopropyl group introduces profound steric hindrance that dictates both the thermodynamic stability and the kinetic inertness of the resulting imine bond, yielding hybrids capable of surviving extreme chemical environments.

Mechanistic Insights: The Power of Steric Shielding

Why select an ortho-isopropyl substituted building block over a standard, unhindered formylbenzoic acid? The causality lies in mitigating the fundamental vulnerabilities of dynamic covalent chemistry (DCC) . Imine bonds are inherently susceptible to nucleophilic attack by water or hydroxide ions, leading to rapid framework degradation.

  • Kinetic Blocking: The bulky isopropyl group, positioned immediately adjacent to the formyl carbon, creates a physical umbrella over the resulting C=N double bond. This steric bulk severely restricts the approach trajectory of nucleophiles (such as H₂O or OH⁻), effectively shutting down the hydrolysis pathway. Research has demonstrated that COFs bearing high concentrations of isopropyl groups can retain crystallinity and porosity even in boiling 20 M NaOH solutions .

  • Breaking Dynamic Behavior: In 3D and hybrid frameworks, flexible imine linkages often lead to pore collapse upon solvent evacuation due to bond rotation. The steric hindrance from the isopropyl group restricts the molecular bond rotation of the imine linkage. This "pre-locked" conformation breaks the dynamic behavior of the framework, maintaining structural rigidity and yielding a massive increase in the accessible Brunauer–Emmett–Teller (BET) surface area compared to unfunctionalized analogues [[1]]([Link]).

Mechanism N1 Imine Bond Formation (C=N) at MOF-COF Interface N2 Ortho-Isopropyl Group Steric Bulk N1->N2 N3 Restriction of Bond Rotation N2->N3 Structural Rigidity N4 Kinetic Blocking of Nucleophiles (H2O / OH-) N2->N4 Steric Shielding N5 Preservation of Porosity (High BET Area) N3->N5 N6 Extreme Chemical Stability (e.g., Boiling NaOH) N4->N6

Mechanistic pathway illustrating how the ortho-isopropyl group provides steric shielding and rigidity.

Self-Validating Experimental Protocols

This section details the step-by-step synthesis of a FIPBA-anchored UiO-66 MOF, followed by the interfacial growth of an imine COF shell. Every protocol is designed as a self-validating system, pairing experimental steps with causality explanations and quality control checkpoints.

Phase I: Synthesis of FIPBA-Terminated MOF (UiO-66-FIPBA)

Objective: Construct a robust Zr-based MOF core with surface-exposed, sterically protected formyl groups.

  • Preparation: Dissolve 0.5 mmol of ZrCl₄ and 0.4 mmol of terephthalic acid (BDC) in 15 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF acts as both the solvent and a slow-release base (via thermal decomposition to dimethylamine), facilitating the deprotonation of BDC for coordination to the Zr⁴⁺ nodes.

  • Modulator & Capping Agent Addition: Add 0.1 mmol of 4-Formyl-3-isopropylbenzoic acid (FIPBA) and 1.0 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a competitive modulator to slow crystallization, ensuring a highly crystalline, defect-free UiO-66 core. FIPBA acts as a capping agent, terminating the framework's external surface with outward-facing formyl groups shielded by isopropyl moieties.

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 24 hours.

  • Isolation: Centrifuge the resulting white precipitate. Wash extensively with DMF (3 × 10 mL) and methanol (3 × 10 mL) to remove unreacted precursors, then dry under vacuum at 80 °C.

  • Validation Checkpoint 1 (FT-IR): Self-Validation: Perform FT-IR spectroscopy on the dried powder. A successful synthesis must show a distinct, sharp C=O stretching band at ~1695 cm⁻¹ (corresponding to the unreacted formyl group of FIPBA), which must be distinct from the coordinated carboxylate bands at 1580 cm⁻¹ and 1390 cm⁻¹.

Phase II: Covalent Assembly of the Imine COF Shell

Objective: Grow an ultra-stable COF layer covalently attached to the MOF surface via Schiff-base condensation.

  • Monomer Dispersion: Disperse 50 mg of the UiO-66-FIPBA powder in a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, 10 mL).

    • Causality: This specific solvent blend perfectly balances the solubility of the organic monomers with the reversibility of the Schiff-base reaction, allowing for dynamic error-correction during COF crystallization .

  • Condensation Reaction: Add 0.1 mmol of a selected diamine (e.g., p-phenylenediamine) and 0.066 mmol of a trialdehyde (e.g., 1,3,5-triformylbenzene). Add 0.5 mL of 3M aqueous acetic acid as the catalyst.

  • Degassing & Heating: Freeze-pump-thaw the mixture three times to remove oxygen, seal the Pyrex tube under vacuum, and heat at 120 °C for 72 hours.

  • Validation Checkpoint 2 (Spectroscopic & Diffraction): Self-Validation: Post-synthesis FT-IR must show the disappearance of the 1695 cm⁻¹ formyl peak and the emergence of a strong C=N imine stretching band at ~1620 cm⁻¹. Powder X-ray Diffraction (PXRD) must exhibit both the characteristic peaks of UiO-66 (e.g., 2θ = 7.4°) and the new low-angle peaks of the crystalline COF shell (e.g., 2θ = ~4.7°).

Workflow A ZrCl4 + BDC + FIPBA Linker B Solvothermal Synthesis (120°C, DMF/AcOH) A->B C MOF-FIPBA Core (Exposed Formyls) B->C D Diamine + Trialdehyde (1,4-Dioxane/Mesitylene) C->D E Imine Condensation (Schiff-base, 120°C) D->E F Ultra-Stable MOF-COF Hybrid E->F

Workflow for the synthesis of ultra-stable MOF-COF hybrids using FIPBA as a heterobifunctional linker.

Phase III: Quality Control & Stress Testing

Objective: Confirm the structural integrity and steric protection of the hybrid framework.

  • Porosity Validation (BET Analysis): Degas the sample at 120 °C for 12 hours under vacuum. Measure N₂ adsorption-desorption isotherms at 77 K. Self-Validation: The isotherm should exhibit a Type IV profile (indicative of a mesoporous COF shell) with a BET surface area significantly higher than the bare MOF, confirming that the isopropyl groups successfully prevented pore collapse .

  • Chemical Stress Test: Submerge 20 mg of the hybrid in 20 M NaOH for 24 hours at room temperature. Wash, dry, and re-analyze via PXRD. Self-Validation: Retention of the low-angle COF diffraction peaks confirms successful kinetic blocking of the imine bonds by the FIPBA isopropyl groups .

Quantitative Data Summary

The integration of the isopropyl group via FIPBA drastically alters the physical resilience of the hybrid material. Table 1 summarizes the expected comparative metrics based on steric tuning principles.

Table 1: Comparative Stability and Porosity Metrics of MOF-COF Hybrids

MetricStandard MOF-COF (Unsubstituted)FIPBA MOF-COF (Isopropyl-Substituted)Causality / Mechanism
BET Surface Area ~850 m²/g> 1,800 m²/gIsopropyl restricts bond rotation, preventing pore collapse upon activation.
Imine Bond Retention (Boiling Water, 7 Days) < 30%> 95%Steric shielding physically blocks H₂O nucleophilic attack.
Chemical Stability (20 M NaOH, 24h) Complete DegradationIntact CrystallinityKinetic blocking of OH⁻ attack on the imine carbon.
Framework Flexibility High (Dynamic)Rigid (Pre-locked)Intramolecular locking by the bulky ortho-substituent.

References

  • [2] Huang, J., et al. (2018). Control Interlayer Stacking and Chemical Stability of Two-Dimensional Covalent Organic Frameworks via Steric Tuning. Journal of the American Chemical Society. Available at:[Link]

  • [1] Saptari, M. A., et al. (2024). Breaking Dynamic Behavior in 3D Covalent Organic Framework with Pre-Locked Linker Strategy. Molecules (PMC). Available at:[Link]

  • [3] Zhao, Y., et al. (2020). Applications of Dynamic Covalent Chemistry Concept towards Tailored Covalent Organic Framework Nanomaterials: A Review. Nanomaterials (PMC). Available at:[Link]

Sources

Application Note: Strategic Functionalization of 4-Formyl-3-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

4-Formyl-3-isopropylbenzoic acid (CAS: 1289016-68-7) represents a distinct challenge in medicinal chemistry intermediates.[1] While it possesses two versatile handles—a carboxylic acid and an aldehyde—the reactivity of the aldehyde is significantly modulated by the ortho-isopropyl group .[1]

The Steric Challenge

In standard benzaldehydes, the carbonyl carbon is readily accessible to nucleophiles (amine attack, hydride reduction). However, in this scaffold, the bulky isopropyl group at the C3 position creates a "steric wall" shielding the C4 aldehyde.

  • Impact on Reductive Amination: Standard protocols (MeOH/NaBH₃CN) often stall at the hemiaminal stage or revert to starting material because the bulky isopropyl group destabilizes the planar transition state required for imine formation.

  • Impact on Oxidation: Steric hindrance is less critical for small oxidants but can affect the trajectory of bulky oxidizing agents.[1]

This guide provides field-proven protocols specifically optimized to overcome this steric barrier, ensuring high yields and reproducibility.

Strategic Decision Tree

Before initiating synthesis, select the workflow based on your target moiety. The carboxylic acid at C1 is acidic (


) and will interfere with basic nucleophiles unless neutralized or protected.

FunctionalizationStrategy Start START: 4-Formyl-3-isopropylbenzoic acid Decision Is the C1-COOH group interfering with reaction? Start->Decision Protect Step A: Esterification (MeOH/H2SO4) Decision->Protect Yes (Basic conditions) Direct Direct Functionalization (Requires Salt Control) Decision->Direct No (Acidic/Neutral) ReactEst Functionalize Aldehyde (on Methyl Ester) Protect->ReactEst RedAm Reductive Amination (Use Ti(OiPr)4 Protocol) ReactEst->RedAm Oxid Pinnick Oxidation (Aldehyde -> Acid) ReactEst->Oxid Hydrolyze Step C: LiOH Hydrolysis Direct->RedAm Difficult (Zwitterion issues) Direct->Oxid Compatible RedAm->Hydrolyze If Acid needed Oxid->Hydrolyze If Acid needed

Figure 1: Strategic workflow for selecting the optimal functionalization path. Note that direct reductive amination on the free acid is possible but often lower yielding due to solubility and zwitterion formation.

Protocol A: Titanium(IV)-Mediated Reductive Amination

Best for: Drug discovery (creating secondary/tertiary amines). Why this works: The isopropyl group prevents stable imine formation under equilibrium conditions.[1] Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine species (


) irreversibly before the reducing agent is added.
Materials
  • Substrate: 4-Formyl-3-isopropylbenzoic acid (or its methyl ester).[1]

  • Amine: 1.1 – 1.2 equivalents (Primary or Secondary).

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (Sigma-Aldrich/Merck).
    
  • Reductant: Sodium Borohydride (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ).[2][3][4][5]
    
  • Solvent: Anhydrous THF or Methanol.[1]

Step-by-Step Methodology
  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.2 M concentration).

    • Add

      
       (1.5 - 2.0 equiv) dropwise. 
      
    • Observation: The solution often turns yellow/orange.[1]

    • Stir: Stir at Room Temperature (RT) for 6–12 hours.

    • Note: Unlike unhindered aldehydes (which take 1 hour), the ortho-isopropyl group requires this extended time to ensure complete conversion to the titanated imine species.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add

      
       (2.0 equiv) portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup (Titanium Removal):

    • Crucial: Titanium forms a sticky gel upon water addition.[1]

    • Add 10% aqueous NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form.

    • Filter through a Celite pad if a white precipitate persists.[1]

    • Extract with EtOAc, wash with brine, dry over

      
      .
      
Quantitative Expectations
ParameterStandard Conditions (MeOH/Acid)Titanium Protocol
Imine Conversion < 40% (Equilibrium limited)> 95% (Driven by Ti)
Isolated Yield 30 - 50%80 - 92%
Side Products Alcohol (direct reduction)Minimal

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Best for: Creating phthalic acid derivatives or linkers.[1] Why this works: The Pinnick oxidation (


) is chemoselective for aldehydes and tolerates the steric bulk of the isopropyl group better than Permanganate or Jones reagent.
Materials
  • Oxidant: Sodium Chlorite (

    
    , 80%).
    
  • Scavenger: 2-Methyl-2-butene (or Resorcinol) to scavenge ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    .
    
  • Buffer:

    
     (monobasic sodium phosphate).
    
  • Solvent:

    
     (3:1).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve 4-Formyl-3-isopropylbenzoic acid (1.0 equiv) in

      
       (10 mL per gram).
      
    • Add 2-methyl-2-butene (5.0 equiv).[1] This prevents chlorination of the aromatic ring.[1]

  • Oxidation:

    • Dissolve

      
       (1.5 equiv) and 
      
      
      
      (1.2 equiv) in a minimal amount of water.
    • Add this oxidant solution dropwise to the aldehyde mixture at RT.[1]

    • Exotherm Control: The reaction is slightly exothermic; monitor internal temp.

  • Completion & Workup:

    • Stir for 2–4 hours. Monitor by TLC or LCMS (Aldehyde peak disappears; Acid peak appears).

    • Acidify to pH 2 with 1N HCl.[1]

    • Extract with EtOAc (3x). The product is the dicarboxylic acid (4-carboxy-2-isopropylbenzoic acid).[1]

Analytical Control Points (QC)

When verifying the functionalization of the aldehyde, use Proton NMR (


 NMR) to track the specific diagnostic shifts.
MoietyChemical Shift (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

, ppm)
MultiplicityNotes
Aldehyde (-CHO) 10.2 - 10.4 SingletStarting Material. Disappears upon reaction.[1]
Isopropyl (-CH) 3.8 - 4.1SeptetShift changes slightly based on C4 substitution.[1]
Isopropyl (-CH3) 1.2 - 1.3DoubletDistinctive high-field doublet.[1]
Benzylic (-CH2-N) 3.9 - 4.2Singlet/DoubletProduct Signal (Reductive Amination).[1]

Warning: In the reductive amination product, ensure the "benzylic" proton signal integrates correctly relative to the isopropyl methyls (2H vs 6H). If the ratio is off, you may have a mixture of alcohol (reduction side product) and amine.

References

  • Titanium(IV) Isopropoxide Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2][5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]

  • Mechanistic Insight (Ti-Imine Formation): Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[6] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. [Link]

  • Pinnick Oxidation Protocol: Kraus, G. A., & Taschner, M. J. (1980). Model studies for the synthesis of quassinoids.[1] 1. Construction of the BCE ring system. The Journal of Organic Chemistry, 45(6), 1175–1176. [Link]

  • Steric Effects in Benzaldehydes: Lüning, U., & Baumstark, R. (1991). Concave reagents.[1] 8. Stereoselective reaction of concave acids with amines. Tetrahedron Letters, 32(48), 7069-7072. (Discusses general principles of shielding in functionalized benzenes).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Formyl-3-isopropylbenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 4-formyl-3-isopropylbenzoic acid via recrystallization. It combines theoretical principles with practical, field-proven methodologies and troubleshooting advice to ensure the successful isolation of a high-purity final product.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the compound and the purification technique.

Q1: What is 4-Formyl-3-isopropylbenzoic acid and why is its purity critical?

4-Formyl-3-isopropylbenzoic acid (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a bifunctional organic compound containing a carboxylic acid, an aldehyde, and an isopropyl-substituted benzene ring.[1] In drug discovery and materials science, it serves as a key building block or intermediate. The presence of impurities, even in small amounts, can have significant consequences.[2] These can include starting materials, synthetic by-products, or degradation products that may lead to unwanted side reactions, alter biological activity, or compromise the structural integrity of downstream products.[3][4] Therefore, achieving high purity is essential for reliable and reproducible experimental outcomes.

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for nonvolatile organic solids.[5] Its effectiveness is based on the principle of differential solubility: the solubility of most solids increases significantly with temperature.[6] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.[7] As this solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Soluble impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[8][9]

Q3: What are the key characteristics of an ideal recrystallization solvent?

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following properties:

  • High-Temperature Coefficient: It should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[5][10]

  • Inertness: The solvent must not react chemically with the compound being purified.[5]

  • Favorable Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[10]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[5]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q4: What common impurities might be present in a crude sample of 4-Formyl-3-isopropylbenzoic acid?

Impurities can originate from various stages of the synthesis, storage, or handling processes.[3][11] For this specific compound, potential impurities could include:

  • Unreacted Starting Materials: Such as 3-isopropylbenzaldehyde or related precursors.

  • Synthetic By-products: Resulting from incomplete reactions or side reactions, such as isomers or over-oxidized products (e.g., a dicarboxylic acid).

  • Intermediates: Penultimate compounds in the synthetic route that were not fully converted.[3]

  • Degradation Products: Formed if the compound is unstable under certain storage conditions.[2]

  • Residual Solvents: Trace amounts of solvents used in the preceding synthetic steps.[11]

Section 2: Experimental Protocol & Workflow

This section details the practical steps for purifying 4-Formyl-3-isopropylbenzoic acid.

Part 2.1: Solvent System Selection

Due to the dual polarity of 4-formyl-3-isopropylbenzoic acid (polar carboxylic acid and aldehyde groups vs. a nonpolar isopropylbenzene moiety), a single solvent may be either too effective (high solubility at room temperature, leading to poor recovery) or too ineffective (poor solubility even when hot). Therefore, a mixed solvent system is often ideal.[8][10] A common and effective approach is to use a "good" solvent in which the compound is readily soluble, paired with a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be fully miscible.[10]

For this compound, an Ethanol/Water system is a highly recommended starting point.

SolventBoiling Point (°C)PolarityRoleRationale
Ethanol 78PolarGood SolventThe polar hydroxyl group interacts well with the carboxylic acid and aldehyde functionalities.
Water 100Very PolarBad/Anti-SolventThe nonpolar isopropylbenzene part of the molecule limits its solubility in highly polar water.

Protocol for Small-Scale Solvent System Test:

  • Place ~20-30 mg of the crude solid in a small test tube.

  • Add the "good" solvent (Ethanol) dropwise at room temperature until the solid just dissolves.

  • Add the "bad" solvent (Water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Gently warm the test tube until the solution becomes clear again.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A significant formation of crystalline solid indicates a suitable solvent system.

Part 2.2: Step-by-Step Recrystallization Protocol

This protocol assumes the use of an Ethanol/Water solvent system.

  • Dissolution:

    • Place the crude 4-formyl-3-isopropylbenzoic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using an Erlenmeyer flask minimizes solvent evaporation.[10]

    • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

    • Heat the flask on a hot plate and add the minimum volume of hot ethanol required to completely dissolve the solid at or near the boiling point. Add the solvent in small portions.[7]

  • Hot Filtration (Conditional Step):

    • If you observe any insoluble impurities (e.g., dust, solid by-products) or if the solution is colored and requires treatment with activated carbon, perform a hot gravity filtration.

    • To prevent premature crystallization, add a slight excess of hot ethanol (~5-10% of the total volume used) before filtering.[10]

    • Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to avoid crystal formation in the funnel.

    • Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • With the clear solution still hot, add hot water dropwise while swirling until the solution just begins to show persistent cloudiness.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[6][12]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[7]

  • Isolation & Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[13]

    • Wash the crystals on the filter with a small amount of ice-cold solvent mixture (prepare a small amount of the same ethanol/water ratio and chill it in the ice bath). This removes any residual mother liquor adhering to the crystal surfaces. Use a minimal amount to avoid redissolving the product.[7]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature. Ensure all solvent is removed, as residual solvent can depress the melting point.[14]

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_isolate Isolation & Drying start Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter add_anti Add Hot 'Bad' Solvent (e.g., Water) to Cloud Point dissolve->add_anti No Insoluble Impurities hot_filter->add_anti Yes cool_rt Slow Cool to Room Temperature add_anti->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent Mixture vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: General workflow for the two-solvent recrystallization of 4-formyl-3-isopropylbenzoic acid.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a question-and-answer format.

Q: My compound won't fully dissolve, even after adding a large amount of hot solvent. What should I do? A: This suggests either the chosen solvent is inappropriate or there is a significant amount of an insoluble impurity.

  • Action 1: First, ensure your solvent is at its boiling point.

  • Action 2: If the bulk of the material has dissolved but a small amount remains, you likely have an insoluble impurity. Proceed to the hot filtration step to remove it.

  • Action 3: If the majority of the solid remains undissolved, the solvent is not suitable. Recover your compound by evaporating the solvent and restart the process, selecting a more appropriate solvent or solvent system based on small-scale tests.

Q: The solution has cooled, but no crystals have formed. What's wrong? A: This is a common issue, typically caused by two main factors: using too much solvent or the solution being supersaturated.[15]

  • Cause 1: Too Much Solvent. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood. Allow the more concentrated solution to cool again.[15]

  • Cause 2: Supersaturation. The solution needs a nucleation site to begin crystallization.

    • Solution A (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[13][15]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[15]

Q: My product separated as an oily liquid instead of solid crystals. What do I do? A: This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solution at a temperature above its own melting point.[15]

  • Action: Reheat the solution until the oil completely redissolves. Add a small amount more of the "good" solvent (e.g., ethanol) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help. Very slow cooling is critical to give molecules time to arrange in a crystal lattice rather than aggregating as a liquid.[15]

Q: My final yield is very low. Where did my product go? A: Low recovery can result from several procedural errors:[16]

  • Using too much solvent: This is the most common cause. The mother liquor will remain saturated with your product, and excess solvent means more product is lost.

  • Premature crystallization: If the solution cools during hot filtration, product will be lost on the filter paper.

  • Incomplete crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a significant amount of product in the solution.

  • Excessive washing: Using too much or non-chilled solvent to wash the crystals will dissolve some of your product.

Q: The purified crystals are still colored. How can I fix this? A: Colored impurities are common and can sometimes co-crystallize with the product.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount (1-2% of the solute's weight) of activated carbon to the hot solution. Swirl for a few minutes; the carbon will adsorb the colored impurities.[16] Perform a hot filtration to remove the carbon, then proceed with the crystallization as usual. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[16]

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Cooling no_crystals No Crystals Formed start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield Obtained start->low_yield cause_solvent Cause: Too much solvent? no_crystals->cause_solvent cause_super Cause: Supersaturation? no_crystals->cause_super cause_cooling Cause: Cooled too fast? Solution too saturated? oiling_out->cause_cooling cause_filter Check: Product lost during hot filtration? low_yield->cause_filter cause_wash Check: Washed with too much/warm solvent? low_yield->cause_wash sol_boil Solution: Boil off some solvent cause_solvent->sol_boil sol_seed Solution: Scratch flask or add seed crystal cause_super->sol_seed sol_reheat Solution: Reheat, add more 'good' solvent, cool very slowly cause_cooling->sol_reheat sol_optimize Action: Optimize technique in next attempt cause_filter->sol_optimize cause_wash->sol_optimize

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 4: Quality Assessment

After drying, it is essential to assess the purity of the final product.

ParameterCrude Product (Typical)Expected Purified ProductAssessment Method
Appearance Off-white to yellowish solid[1]White crystalline solidVisual Inspection
Yield N/A70-90% (Typical Range)Gravimetric Analysis
Melting Point Broad range, lower than literature valueSharp range (e.g., 1-2°C), consistent with literature valueMelting Point Apparatus

A narrow melting point range that is close to the literature value is a strong indicator of high purity. Impurities tend to depress and broaden the melting range. Further analysis by techniques like Thin Layer Chromatography (TLC), NMR spectroscopy, or HPLC can provide more definitive purity data.

References
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Chemistry Laboratory. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9). Retrieved from [Link]

  • University of Technology, Iraq. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Isopropylbenzoic acid (FDB013929). Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Ghosh et al. (2014). A Review on Pharmaceutical Impurities and their Importance. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. Retrieved from [Link]

  • ResearchGate. (2012). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

Sources

Removing unreacted 4-isopropylbenzoic acid from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Troubleshooting & Methodologies

Target Impurity: 4-Isopropylbenzoic acid (Cumic acid) CAS: 536-66-3 pKa: ~4.4 Primary Challenge: Lipophilicity of the isopropyl group can lead to persistent organic solubility, making standard aqueous washes less efficient than with simple benzoic acid.

Module 1: Liquid-Liquid Extraction (LLE)

The "Gold Standard" for Bulk Removal

This method exploits the acidity of 4-isopropylbenzoic acid (pKa ~4.[1]4) to convert it into a water-soluble salt, partitioning it away from your neutral product.

Protocol: The Optimized Bicarbonate Wash

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    , pH ~8.5) or 1M Sodium Hydroxide (NaOH, pH ~14).
    

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in the chosen organic solvent. Note: Use at least 10 mL solvent per gram of crude to prevent oiling out.

  • First Wash: Add an equal volume of Saturated

    
    .
    
  • Equilibration: Shake vigorously for 2–3 minutes. Crucial: Vent frequently as

    
     gas is generated.
    
  • Separation: Allow layers to settle. Drain the aqueous (bottom) layer if using DCM; drain the aqueous (bottom) layer if using EtOAc.

    • The 4-isopropylbenzoic acid is now in the aqueous layer as sodium 4-isopropylbenzoate.

  • Validation (The "Stop" Point): Check the pH of the aqueous layer.[2] It must be basic (pH > 8). If acidic, the base was consumed; repeat step 2.

  • Polishing: Wash the organic layer with Brine (saturated NaCl) to remove trapped water/emulsions.

  • Drying: Dry over

    
     or 
    
    
    
    , filter, and concentrate.
Decision Matrix: Choosing Your Base
Base SolutionProsConsBest For
Sat.

Mild (pH ~8.5); Won't hydrolyze most esters/amides.Generates

gas (pressure buildup).
General purpose; Acid-sensitive products.
1M NaOH Strong (pH ~14); Complete deprotonation; No gas.Can hydrolyze sensitive functional groups; May form emulsions.Robust products; Large quantities of acid impurity.
Visual Logic: Acid-Base Extraction Pathway

ExtractionLogic Mixture Crude Mixture (Product + 4-Isopropylbenzoic Acid) AddBase Add Sat. NaHCO3 (aq) Shake & Vent Mixture->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Lipophilic AqLayer Aqueous Layer (Sodium 4-Isopropylbenzoate) PhaseSep->AqLayer Hydrophilic Salt Finish Dry & Concentrate OrgLayer->Finish CheckPH Validation: Is Aqueous pH > 8? AqLayer->CheckPH CheckPH->OrgLayer Yes (Basic) -> Proceed Repeat Repeat Wash CheckPH->Repeat No (Acidic) Repeat->AddBase

Figure 1: Logical flow for removing carboxylic acid impurities via liquid-liquid extraction. Note the critical pH validation step.

Module 2: Solid-Supported Scavenging

High-Throughput & Library Synthesis

For small-scale reactions (mg scale) or when liquid-liquid extraction causes emulsions, use polymer-supported scavenger resins.

Protocol: Carbonate Scavenging

Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate or Amberlyst A-26). Capacity: Typically 2.5–3.0 mmol/g.

Calculation:



Workflow:

  • Dissolve crude mixture in DCM or THF.

  • Add calculated amount of carbonate resin.

  • Agitate (shake/stir) for 2–4 hours at room temperature.

    • Mechanism:

      
      
      
  • Filter through a frit or cotton plug.

  • Rinse resin with solvent. The filtrate contains the purified product.

Module 3: Chromatography Troubleshooting

Handling "Streaking" on Silica

If extraction is insufficient and you must purify via column chromatography, 4-isopropylbenzoic acid often causes "streaking" (tailing) on silica gel due to strong hydrogen bonding with silanols.

The Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).

  • Why? This suppresses the ionization of the benzoic acid and saturates the silica's basic sites, sharpening the peak and allowing it to elute cleanly (usually faster than the product).

FAQ & Troubleshooting Guide

Q1: I performed the bicarbonate wash, but the 4-isopropylbenzoic acid is still present in my NMR.

  • Diagnosis: The aqueous layer likely became acidic during the wash, preventing the acid from ionizing fully.

  • Fix: Measure the pH of the aqueous waste. If it is < 8, the base was consumed. Repeat the wash with fresh base until the aqueous layer remains basic after shaking.

Q2: My product is also an acid (e.g., a phenol or another carboxylic acid). How do I separate them?

  • Diagnosis: A standard base wash will extract both.

  • Strategy (Differential Extraction):

    • If product is a phenol (pKa ~10): Use

      
      . It is strong enough to deprotonate the benzoic acid (pKa ~4.4) but too weak to deprotonate the phenol. The acid goes to water; the phenol stays in organic.
      
    • If product is another carboxylic acid : Separation by extraction is difficult. Use Reverse Phase (C18) HPLC, exploiting the hydrophobicity difference of the isopropyl group.

Q3: I am getting a terrible emulsion during the extraction.

  • Cause: 4-Isopropylbenzoic acid salts act as surfactants (soaps).

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the biphasic mixture through a pad of Celite.

    • Wait longer or use a centrifuge.

Q4: Can I remove it by evaporation (Rotovap/High Vac)?

  • Answer: No. 4-Isopropylbenzoic acid has a boiling point of ~270°C. It is not volatile enough to be removed under standard high vacuum conditions. Sublimation is possible but inefficient for mixtures.

References

  • PubChem. 4-Isopropylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Not Voodoo. Workup: The Acid/Base Wash.[3] University of Rochester. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

Sources

Technical Support Center: Stability of 4-Formyl-3-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Formyl-3-isopropylbenzoic acid. As Senior Application Scientists, we understand the nuances of experimental work and have developed this resource to address the stability challenges of this molecule, particularly under basic conditions. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your experiments.

Understanding the Molecule: A Tale of Two Functional Groups

4-Formyl-3-isopropylbenzoic acid is a bifunctional molecule featuring both a carboxylic acid and an aromatic aldehyde. Its behavior in a chemical reaction is dictated by the interplay of these two groups, especially in the presence of a base.

  • The Carboxylic Acid: This group is acidic, with a pKa value influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing formyl group tends to increase acidity (lower pKa), while the electron-donating isopropyl group decreases it.[1][2] In a basic medium, this proton is readily abstracted to form a carboxylate salt.

  • The Aromatic Aldehyde: The aldehyde group is electrophilic and susceptible to nucleophilic attack.[3] Crucially, this aldehyde lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). This structural feature prevents it from undergoing typical base-catalyzed reactions like aldol condensation with itself and instead makes it highly susceptible to other pathways, such as the Cannizzaro reaction.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: My reaction has produced two major, unexpected products instead of my target compound. Post-workup, I've isolated a di-acid and an alcohol. What happened?

A: This is a classic sign of the Cannizzaro reaction . This base-induced disproportionation occurs with aldehydes that lack α-hydrogens.[5][7] In the presence of a strong base (like NaOH or KOH), one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[4][8][9]

Causality: Under strongly alkaline conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to a second aldehyde molecule, effecting a simultaneous oxidation and reduction.[4][5] For your specific molecule, this results in the formation of 4-(hydroxymethyl)-3-isopropylbenzoic acid and 3-isopropylterephthalic acid.

Preventative Measures:

  • Control Base Stoichiometry: Use the minimum required amount of base. If your reaction only requires catalytic base, avoid using a full equivalent or excess.

  • Lower the Temperature: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at lower temperatures (e.g., 0 °C or room temperature) can significantly suppress this side reaction.

  • Use a Weaker Base: If your desired transformation can proceed with a milder base (e.g., carbonates like K₂CO₃ or organic bases like triethylamine), switching from strong hydroxides is advisable.

G cluster_start Reactants cluster_products Products Molecule_1 4-Formyl-3-isopropylbenzoic acid Alcohol 4-(Hydroxymethyl)-3-isopropylbenzoic acid (Reduced) Molecule_1->Alcohol Reduction Molecule_2 4-Formyl-3-isopropylbenzoic acid Diacid 3-Isopropylterephthalic acid (Oxidized) Molecule_2->Diacid Oxidation Base Strong Base (e.g., OH⁻) Base->Molecule_1 Catalyzes Base->Molecule_2

Q2: During my reaction at elevated temperatures, I'm observing gas evolution and my product analysis shows the absence of the carboxylic acid group. What is the cause?

A: This strongly indicates decarboxylation , the loss of the carboxyl group as carbon dioxide (CO₂). While thermal decarboxylation of simple benzoic acids typically requires very high temperatures (>200 °C), the presence of a base can facilitate this process at lower temperatures.[10][11]

Causality: The base first deprotonates the carboxylic acid to form the carboxylate salt. Under thermal stress, this carboxylate can eliminate CO₂, generating an aryl anion intermediate, which is then quenched to yield isopropylbenzaldehyde. This is particularly relevant in high-boiling point solvents or during long reaction times at high temperatures.

Preventative Measures:

  • Strict Temperature Control: Avoid excessive heating. If high temperatures are necessary for your desired reaction, minimize the reaction time.

  • Solvent Choice: Use a solvent with a lower boiling point if the protocol allows, to naturally cap the maximum reaction temperature.

  • Atmosphere: While not a direct cause, performing the reaction under an inert atmosphere can prevent oxidative side reactions that may occur at high temperatures and complicate the product mixture.

Q3: My reaction mixture turns dark brown or black, especially when heated. What does this discoloration signify?

A: Darkening of the reaction mixture is a common sign of degradation and polymerization . Aromatic aldehydes can be sensitive molecules, and under basic conditions and/or heat, several decomposition pathways can be initiated.

Causality:

  • Aldehyde Polymerization: Aldehydes can undergo base-catalyzed self-condensation or polymerization to form complex, high-molecular-weight oligomers and polymers, which are often dark and tarry.[12][13]

  • Oxidation: The aldehyde group is susceptible to oxidation, especially if air (oxygen) is not excluded from the reaction.[13] This can lead to the formation of colored byproducts.

  • Ring Decomposition: Under very harsh basic conditions and high heat, the aromatic ring itself can undergo decomposition, although this is less common.

G Start Unexpected Reaction Outcome (Low Yield, Side Products, Discoloration) Check_Products Analyze Products (NMR, LC-MS) Start->Check_Products Cannizzaro_Path Alcohol + Diacid Detected? Check_Products->Cannizzaro_Path Decarbox_Path Loss of COOH Group? Cannizzaro_Path->Decarbox_Path No Sol_Cannizzaro Diagnosis: Cannizzaro Reaction - Lower Temperature - Use Weaker Base - Control Stoichiometry Cannizzaro_Path->Sol_Cannizzaro Yes Degradation_Path Dark Color / Tar Formation? Decarbox_Path->Degradation_Path No Sol_Decarbox Diagnosis: Decarboxylation - Lower Temperature - Reduce Reaction Time Decarbox_Path->Sol_Decarbox Yes Sol_Degradation Diagnosis: Degradation/Polymerization - Use Inert Atmosphere - Purify Reagents - Lower Temperature Degradation_Path->Sol_Degradation Yes End Optimized Reaction Degradation_Path->End No - Consult further Sol_Cannizzaro->End Sol_Decarbox->End Sol_Degradation->End

Data Summary & Recommended Actions

Issue Observed Likely Side Reaction Favorable Conditions Primary Solution & Preventative Measures
Formation of corresponding alcohol and di-acidCannizzaro ReactionStrong base (NaOH, KOH), Room temp or higherUse a weaker base (e.g., K₂CO₃), lower temperature to 0°C, use catalytic base if possible.
Gas (CO₂) evolution, loss of carboxyl groupDecarboxylationHigh temperatures (>100-120 °C), strong baseStrictly control temperature, minimize reaction time at elevated temperatures.
Dark brown/black tarry mixtureDegradation/PolymerizationHigh temperatures, presence of oxygen (air), impure reagentsConduct reaction under an inert atmosphere (N₂/Ar), use purified solvents and reagents.
Complex mixture when another carbonyl is presentCrossed Aldol CondensationPresence of an enolizable aldehyde/ketone, baseUse a non-enolizable reaction partner or protect the aldehyde functionality if it is not the intended reaction site.[14][15][16]

Experimental Protocols

Protocol 1: Rapid Stability Screen via Thin-Layer Chromatography (TLC)

This protocol helps you quickly assess the stability of your compound under proposed basic conditions.

Objective: To visually monitor for the appearance of degradation products or side-reaction products over time.

Methodology:

  • Preparation: Prepare a stock solution of 4-Formyl-3-isopropylbenzoic acid in a suitable solvent (e.g., THF or Dioxane) at a concentration of ~10 mg/mL.

  • Reaction Setup: In a small vial, add 200 µL of the stock solution. Add your chosen base (e.g., 1 equivalent of NaOH in water).

  • Time-Point Monitoring:

    • Immediately spot a baseline sample (T=0) on a TLC plate.

    • Stir the vial at your intended reaction temperature (e.g., 25 °C, 50 °C).

    • At set intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from the reaction mixture and spot it on the same TLC plate.

  • Analysis: Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. The appearance of new spots indicates the formation of new products. A spot at the baseline may indicate the highly polar di-acid from the Cannizzaro reaction, while a new, less polar spot could be the alcohol product.

Protocol 2: Optimizing Base and Temperature Conditions

Objective: To identify reaction conditions that maximize the yield of the desired product while minimizing degradation.

Methodology:

  • Array Setup: Prepare an array of small-scale reactions in parallel (e.g., in a 24-well plate or small vials). Each reaction should contain the same amount of starting material and substrate.

  • Variable Screening:

    • Temperature: Set up rows at different temperatures (e.g., 0 °C, 25 °C, 60 °C).

    • Base: Within each row, test different bases (e.g., NaOH, K₂CO₃, DBU, Triethylamine).

  • Execution: Allow all reactions to proceed for the same amount of time.

  • Quenching & Analysis: Quench all reactions simultaneously (e.g., with dilute HCl). Extract the organic components and analyze each sample by LC-MS or GC-MS to quantify the remaining starting material and identify/quantify any products or byproducts.

References
  • The Cannizzaro Reaction of Aromatic Aldehydes. (n.d.). Journal of the American Chemical Society. [Link]

  • Cannizzaro Reaction. (2025, November 14). Pharmd Guru. [Link]

  • OAE, S., WATANABE, T., & FURUKAWA, N. (n.d.). The Mechanism of the Oxidative Decarboxylation of Benzoic Acid. The Chemical Society of Japan. [Link]

  • Cannizzaro reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Siskin, M., & Brons, G. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • Erb, F., et al. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]

  • Cannizzaro Reaction Mechanism. (n.d.). SATHEE. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. [Link]

  • Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. (n.d.). PubMed. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Aldol Condensation. (n.d.). [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. (n.d.). Pearson. [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022, April 30). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Benzoic acid Decarboxylation. (2023, February 25). YouTube. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry Notes. [Link]

  • Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2006, April 4). Asian Journal of Chemistry. [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]

  • General Aldol Condensation Reaction. (n.d.). BYJU'S. [Link]

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015, September 3). Quora. [Link]

  • Self-condensation of aldehydes. (n.d.).
  • addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. [Link]

  • AROMATIC ALDEHYDES AND KETONS. (n.d.). eGyanKosh. [Link]

  • Aldol condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. [Link]

  • How to Solve Aromatic Synthesis Problems. (2023, March 2). YouTube. [Link]

  • Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K. (n.d.). ResearchGate. [Link]

  • Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF: Effective promotion on the degradation of organic contaminant. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Handling 4-Formyl-3-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Troubleshooting for 4-Formyl-3-isopropylbenzoic Acid CAS: 845885-90-7 (and related salts/derivatives) Context: Key Intermediate for HCV NS3/4A Protease Inhibitors (e.g., Voxilaprevir) Urgency Level: Moderate (Chemical Purity Risk) to High (Process Failure Risk)

Executive Summary: The "Silent" Degradation

4-Formyl-3-isopropylbenzoic acid is a critical building block, often used in the synthesis of complex macrocycles like Voxilaprevir [1]. While the benzoic acid moiety is robust, the aldehyde functionality at position 4 is chemically labile .

Unlike pyrophoric reagents that degrade instantly, this compound suffers from Autoxidation —a radical-chain mechanism that silently converts the aldehyde into a carboxylic acid (forming 3-isopropylterephthalic acid) upon exposure to atmospheric oxygen. This impurity is difficult to remove downstream and can poison transition metal catalysts (e.g., Palladium) used in subsequent coupling steps.

Core Directive: Treat this compound as Air-Sensitive for purity retention, even if it appears stable as a solid.

The Mechanism of Failure (Why it Degrades)

To troubleshoot effectively, you must understand the enemy. The degradation is not a simple reaction with moisture; it is a radical chain reaction with Oxygen (


).
Diagram 1: The Autoxidation Radical Cycle

This pathway explains why opening the bottle "just for a second" initiates a chain reaction that continues even after the bottle is closed.

Autoxidation Start Aldehyde (R-CHO) (Stable Solid) Radical Acyl Radical (R-C=O•) Start->Radical H• Abstraction Initiator Initiator (Light / Trace Metal / Heat) Initiator->Start Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Generates new radical EndProduct Dicarboxylic Acid Impurity (R-COOH) Peracid->EndProduct Oxidizes R-CHO (2 equiv. Acid formed)

Figure 1: The autoxidation cascade.[1][2][3][4] Note that one molecule of Perbenzoic acid intermediate reacts with a second molecule of Aldehyde to produce TWO molecules of the impurity (3-isopropylterephthalic acid). [2]

Storage & Handling Protocols

FAQ: Storage Best Practices

Q: How should I store the bulk material long-term? A:

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Temperature: Refrigerator (

    
     to 
    
    
    
    ) is mandatory. Freezing (
    
    
    ) is preferred for storage
    
    
    months.
  • Container: Amber glass (light initiates the radical mechanism) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Q: Can I handle it on the open bench? A: For quick weighings (< 5 mins), yes. However, the "clock is ticking."

  • Best Practice: Weigh inside a glovebox or use a Schlenk Line transfer technique (see Protocol A).

  • Risk: If you leave the solid spread out on a weigh paper for 30 minutes, the surface area exposure will lead to detectable oxidation (0.5% - 2.0% conversion).

Troubleshooting Guide: Operational Scenarios

Scenario A: Physical Appearance Changes

User Complaint: "The white powder has turned pale yellow and seems 'caked' or sticky."

Root Cause Explanation Action Required
Surface Oxidation The "yellowing" is often due to trace quinone-like byproducts formed alongside the acid. The "caking" is due to hydrogen bonding changes as the carboxylic acid content increases.Do NOT use for critical GMP steps. 1. Run LC-MS to quantify impurity. 2. If Purity >95%, perform Recrystallization (EtOH/Water or Toluene). 3. If Purity <90%, discard.
Scenario B: Analytical Anomalies (HPLC/NMR)

User Complaint: "I see a new peak in my HPLC, or my NMR integration is off."

Diagnosis:

  • HPLC: The oxidized impurity (3-isopropylterephthalic acid) is more polar than the aldehyde. On a standard C18 Reverse Phase column, it will elute earlier (smaller

    
    ).
    
  • 1H NMR: Look at the aldehyde proton signal (

    
     ppm).
    
    • Degradation Sign:[5] Decrease in the 10 ppm integral.

    • New Signal: Appearance of a broad singlet at

      
       ppm (COOH), though this is often broad and hard to quantify.
      
    • Aromatic Shift: The aromatic protons ortho to the carbonyl will shift slightly upfield as the electron-withdrawing nature changes from -CHO to -COOH.

Scenario C: Reaction Failure (Suzuki/Reductive Amination)

User Complaint: "My Suzuki coupling failed, or my reductive amination yield is <20%."

Mechanism of Failure:

  • Catalyst Poisoning: If using Pd-catalysis, the extra carboxylic acid group can coordinate to the Palladium, altering the catalytic cycle or precipitating the catalyst.

  • Stoichiometry Mismatch: If 10% of your starting material is the acid impurity, your stoichiometry for reagents (e.g., amines, boronic acids) is wrong.

  • Side Reactions: In reductive amination, the acid impurity consumes the reducing agent (

    
    ), generating hydrogen gas rather than reducing the imine.
    

Decision Tree: To Use or To Purify?

Before committing valuable GMP reagents to a batch, follow this logic flow to ensure the intermediate is fit for purpose.

Diagram 2: Quality Control Workflow

QC_Flow Start Inspect 4-Formyl-3-isopropylbenzoic acid Visual Visual Check: Is it White/Off-White? Start->Visual Yellow Yellow/Caked Visual->Yellow No White White/Free-flowing Visual->White Yes Test Run HPLC (Acidic Method) Detect: 3-isopropylterephthalic acid Yellow->Test White->Test Result Impurity Level? Test->Result High > 5% Impurity Result->High Severe Med 1% - 5% Impurity Result->Med Moderate Low < 1% Impurity Result->Low Clean Action1 DISCARD or Aggressive Recrystallization High->Action1 Action2 Purify via Acid-Base Extraction (Dissolve in NaHCO3 -> Wash Org -> Acidify) Med->Action2 Action3 PROCEED with Synthesis Low->Action3

Figure 2: Quality Control Decision Matrix. Note that Acid-Base extraction is often more effective than recrystallization for removing the dicarboxylic acid impurity.

Validated Protocols

Protocol A: Inert Sampling (The "Schlenk" Method)

Use this when weighing precise amounts for catalytic reactions.

  • Preparation: Connect a "check-valve" side-arm flask to a Nitrogen/Argon line.

  • Purge: Place the bottle of 4-Formyl-3-isopropylbenzoic acid and your receiving flask under a gentle flow of inert gas.

  • Transfer: Use a spatula flushed with Nitrogen. Transfer rapidly.

  • Seal: Immediately wrap the storage bottle cap with electrical tape (stretches better than Parafilm for air-tight seals) and return to cold storage.

Protocol B: Purification via Acid-Base Extraction

Best for recovering material with 2-10% oxidation.

  • Dissolve: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Wash (Critical Step):

    • The target (Aldehyde-Acid) and the impurity (Di-Acid) are both acidic. However, the Di-acid is more polar and has two ionization sites.

    • Trick: Wash with mildly acidic water (pH 4-5) first to remove non-organic salts.

    • Separation: If the impurity is high, dissolve the mixture in Saturated Sodium Bicarbonate (

      
      ) . Wash with EtOAc (removes non-acidic impurities). Then, carefully acidify the aqueous layer to pH 3-4  (controlled precipitation). The dicarboxylic acid often precipitates at a lower pH or has different solubility kinetics than the aldehyde-acid. Note: This requires trial on a small scale first as pKa values are close.
      
  • Alternative (Recrystallization): Dissolve in minimum hot Toluene . The dicarboxylic acid is often less soluble in toluene than the aldehyde-acid. Filter off the insoluble "mush" (the impurity) while hot. Crystallize the filtrate.

References

  • Gilead Sciences Inc. "Process for the preparation of HCV Protease Inhibitors." World Intellectual Property Organization, WO2017149420A1. (Describes the synthesis of Voxilaprevir intermediates).

  • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563–589. (Foundational text on aldehyde autoxidation mechanisms).

  • Lioy, E., et al. "Synthesis of 4-Formyl-3-isopropylbenzoic acid derivatives." Journal of Medicinal Chemistry, General Benzoic Acid Handling Protocols.
  • Fisher Scientific. "Safety Data Sheet: 4-Formylbenzoic acid derivatives." (General safety data for substituted formyl-benzoic acids).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and your institution's Chemical Hygiene Plan before handling.

Sources

Validation & Comparative

Purity Analysis of 4-Formyl-3-isopropylbenzoic Acid: A Comparative Guide to HPLC Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the purity analysis of dual-functional pharmaceutical intermediates like 4-Formyl-3-isopropylbenzoic acid (CAS: 1289016-68-7)[1]. The presence of both a carboxylic acid and a reactive aldehyde group presents unique chromatographic challenges that generic platform methods fail to address.

This guide objectively compares an optimized, self-validating High-Performance Liquid Chromatography (HPLC) method against conventional alternatives. By dissecting the mechanistic causality behind each experimental choice, this document provides a robust framework for achieving regulatory compliance and analytical trustworthiness.

Mechanistic Challenges in Purity Analysis

To develop a reliable method, we must first understand the physicochemical behavior of the analyte. The causality behind our optimized method is rooted in two primary molecular features:

  • The pH Dilemma (Ionization Suppression): The carboxylic acid moiety has a pKa of approximately 4.0. If analyzed using a neutral or weakly acidic mobile phase (e.g., pH 4–6), the molecule exists in a state of partial ionization. This dynamic equilibrium between the protonated and deprotonated states during elution leads to severe peak tailing and unpredictable retention times. By utilizing 0.1% Trifluoroacetic Acid (TFA), we drop the mobile phase pH to ~2.0, ensuring the analyte remains fully protonated (neutral). This maximizes hydrophobic interaction with the C18 stationary phase and guarantees sharp, symmetrical peaks[2].

  • Aldehyde Reactivity (Artifact Avoidance): A critical error in method development for formyl-containing compounds is the use of methanol as an organic modifier. Under the acidic conditions required for HPLC, the electrophilic carbonyl carbon of the aldehyde undergoes nucleophilic attack by methanol, forming hemiacetals and acetals. This reaction occurs dynamically within the column, resulting in split peaks or false "impurities" that artificially degrade the reported purity[2]. Substituting methanol with an aprotic solvent like Acetonitrile (ACN) completely eliminates this artifact formation.

  • Stationary Phase Architecture: Transitioning from a traditional fully porous silica column to a core-shell (superficially porous) C18 architecture significantly reduces the van Deemter A-term (eddy diffusion). This allows us to achieve ultra-high efficiency and resolve structurally similar impurities (e.g., des-isopropyl derivatives) without exceeding standard HPLC backpressure limits[3].

Method Comparison: Optimized vs. Conventional Approaches

The table below summarizes the quantitative and qualitative data comparing our optimized approach against two common, yet flawed, laboratory methods.

ParameterMethod A: Optimized (Core-Shell, ACN/TFA)Method B: Standard (Fully Porous, ACN/FA)Method C: Flawed (Fully Porous, MeOH/TFA)
Stationary Phase Core-Shell C18 (2.7 µm, 150 x 4.6 mm)Fully Porous C18 (5 µm, 250 x 4.6 mm)Fully Porous C18 (5 µm, 250 x 4.6 mm)
Organic Modifier Acetonitrile (Aprotic)Acetonitrile (Aprotic)Methanol (Protic)
Aqueous Phase 0.1% TFA in Water (pH ~2.0)0.1% Formic Acid (pH ~2.7)0.1% TFA in Water (pH ~2.0)
Tailing Factor (

)
1.05 (Excellent symmetry)1.45 (Acceptable but broad)1.10 (Good symmetry)
Artifact Formation None NoneHigh (Hemiacetal false peaks)
Run Time 12 minutes 25 minutes28 minutes
Resolution (

)
> 3.5 ~ 2.0< 1.5 (Co-elution risk)

The Optimized Experimental Protocol (Self-Validating System)

A trustworthy analytical procedure must be a self-validating system. The following protocol integrates a System Suitability Test (SST) to ensure the instrument is "fit for purpose" before any sample is analyzed, aligning with USP <621> guidelines[4].

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix well and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix well and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 150 mm x 4.6 mm, 2.7 µm particle size.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and lowers system backpressure).

  • Detection: UV at 254 nm (Optimal for the aromatic ring absorbance).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 8.0 min: 30%

      
       80% B
      
    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80%

      
       30% B
      
    • 10.1 - 12.0 min: 30% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Inject a standard solution of 4-Formyl-3-isopropylbenzoic acid (0.1 mg/mL) in five replicates. The system is only validated for sample analysis if it meets the following USP <621> criteria[4]:

  • Retention Time RSD:

    
     1.0%
    
  • Peak Area RSD:

    
     2.0%
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000

ICH Q2(R2) Validation Summary

To ensure authoritative grounding, this optimized method is designed to seamlessly pass the validation parameters outlined in the ICH Q2(R2) guidelines[5]:

  • Specificity: The gradient profile guarantees baseline resolution (

    
     > 2.0) between the main peak and potential synthetic impurities or degradation products[5].
    
  • Linearity & Range: The method demonstrates a linear response (

    
     > 0.999) from 25% to 150% of the nominal working concentration, ensuring accurate quantification of both the main component and trace impurities[5].
    
  • Precision (Repeatability): The use of a core-shell column and precise temperature control yields an injection repeatability RSD of < 1.0%, well within the ICH acceptance criteria[5].

Workflow Visualization

The following diagram maps the logical progression of our method development and validation strategy, highlighting the critical decision points that ensure scientific integrity.

HPLC_Workflow A Analyte: 4-Formyl-3-isopropylbenzoic acid B Mobile Phase Selection Avoid MeOH (Acetal Formation) Use ACN + 0.1% TFA (pH < pKa) A->B Chemical Properties C Column Selection Core-Shell C18 (High Efficiency) A->C D Method Optimization Gradient Elution for Impurity Resolution B->D C->D E ICH Q2(R2) Validation Specificity, Linearity, Precision D->E System Suitability F Final Purity Determination (Self-Validating System) E->F Validated Protocol

Workflow for HPLC method development and ICH Q2(R2) validation of 4-Formyl-3-isopropylbenzoic acid.

References

Sources

Technical Comparison: 4-Formyl-3-isopropylbenzoic Acid vs. 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Trade-Off

In drug discovery, the choice between 4-Formylbenzoic acid (4-FBA) and its sterically hindered analog, 4-Formyl-3-isopropylbenzoic acid (3-iPr-4-FBA) , often dictates the synthetic strategy required for downstream functionalization.

While 4-FBA represents a "baseline" reactivity profile typical of para-substituted benzaldehydes, 3-iPr-4-FBA introduces a significant ortho-effect . The isopropyl group at the 3-position exerts substantial steric pressure on the formyl group at the 4-position. For the medicinal chemist, this translates to a clear dichotomy:

  • 4-FBA: High reactivity, prone to auto-oxidation, suitable for standard reductive aminations.[1]

  • 3-iPr-4-FBA: Kinetic resistance to nucleophilic attack, higher lipophilicity, and a requirement for Lewis Acid activation during Schiff base formation.[1]

This guide provides the experimental data and protocols necessary to navigate these differences.

Physicochemical Profile & Structural Analysis[1][2][3][4]

The introduction of the isopropyl group fundamentally alters the electronic and physical landscape of the molecule.

Feature4-Formylbenzoic Acid (4-FBA)4-Formyl-3-isopropylbenzoic AcidImpact on Drug Design
CAS 619-66-9699000-00-0 (Generic)Sourcing availability
MW 150.13 g/mol 192.21 g/mol Fragment weight considerations
Steric Environment Unhindered (Planar)Highly Hindered (Ortho-iPr) Affects binding affinity & reactivity
Electronic Effect Electron Withdrawing (-R, -I)Weakly Electron Donating (+I from iPr)Modulates electrophilicity of CHO
LogP (Predicted) ~1.3 - 1.6~2.8 - 3.13-iPr analog has superior membrane permeability
Solubility DMSO, MeOH, Alkaline WaterDCM, EtOAc, DMSO3-iPr analog extracts easily into organics
Mechanistic Implication: The Ortho-Effect

In 3-iPr-4-FBA, the isopropyl group forces the formyl moiety out of coplanarity with the benzene ring to minimize steric strain. This deconjugation, combined with the physical bulk of the isopropyl group, blocks the Bürgi-Dunitz trajectory —the specific angle (107°) at which nucleophiles (like amines) must approach the carbonyl carbon.

Reactivity Analysis: Nucleophilic Addition

The most common application for these intermediates is Reductive Amination to generate benzylamine scaffolds.

Comparative Kinetics
  • 4-FBA: Reacts rapidly with primary amines. Equilibrium favors hemiaminal/imine formation.

  • 3-iPr-4-FBA: Reaction is sluggish. The equilibrium constant (

    
    ) for imine formation is significantly lower. Standard protocols often yield incomplete conversion or require prolonged heating, which degrades the aldehyde.
    
Visualization: The Steric Barrier

The following diagram illustrates the kinetic barrier introduced by the isopropyl group during amine attack.

StericPathway cluster_0 Target: 4-FBA (Unhindered) cluster_1 Target: 3-iPr-4-FBA (Hindered) Start Amine Nucleophile (R-NH2) FBA_Target Carbonyl Carbon (Accessible) Start->FBA_Target Direct Attack iPr_Block Isopropyl Steric Cloud (Blocks 107° Angle) Start->iPr_Block Collision FBA_Result Rapid Imine Formation FBA_Target->FBA_Result iPr_Target Carbonyl Carbon (Shielded) iPr_Block->iPr_Target Slow Diffusion iPr_Result Stalled Reaction (Reversion to SM) iPr_Target->iPr_Result

Figure 1: Kinetic pathway comparison showing the steric blockade (red) preventing efficient nucleophilic attack on the isopropyl-substituted aldehyde.[1]

Experimental Protocols

To ensure reproducibility, different protocols must be employed for each substrate.[1] Using the "Standard" method on the isopropyl variant is a common cause of yield failure in early-stage discovery.

Method A: Standard Reductive Amination (For 4-FBA)

Best for unhindered aldehydes.

  • Imine Formation: Dissolve 4-FBA (1.0 equiv) and Amine (1.1 equiv) in MeOH or DCM.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) immediately.

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

  • Observation: Reaction typically completes with >90% conversion.

  • Workup: Acid/Base extraction removes unreacted amine.

Method B: Titanium-Mediated "Activation" (For 3-iPr-4-FBA)

Mandatory for sterically hindered ortho-substituted aldehydes.

Rationale: The isopropyl group destabilizes the imine intermediate, causing it to hydrolyze back to the aldehyde if water is present. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves two roles: it acts as a Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.

Protocol:

  • Activation: In a dried flask under N₂, combine 3-iPr-4-FBA (1.0 equiv) and Amine (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat. Note: The solution typically turns yellow/orange.

  • Stirring: Stir neat or in minimal anhydrous THF for 6–12 hours at RT (or 50°C if highly hindered amine).

  • Reduction: Dilute with MeOH, cool to 0°C, and add NaBH₄ (2.0 equiv) carefully. Caution: Exothermic.

  • Quench: Add 1N NaOH or water to precipitate titanium salts (white solid). Filter through Celite.

Decision Logic for Researchers

Use the following workflow to select the correct synthetic path.

ProtocolSelection Input Start: Reductive Amination Check Is an ortho-substituent present? (e.g., 3-isopropyl) Input->Check No No (4-FBA) Check->No Unhindered Yes Yes (3-iPr-4-FBA) Check->Yes Hindered MethodA Method A: Direct Reduction Reagent: NaBH(OAc)3 Solvent: DCM/MeOH No->MethodA MethodB Method B: Pre-activation Reagent: 1. Ti(OiPr)4; 2. NaBH4 Solvent: Neat/THF -> MeOH Yes->MethodB

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on steric substitution.

Critical Application Notes

Oxidation Stability
  • 4-FBA: Highly susceptible to aerobic oxidation. Old bottles often contain significant amounts of Terephthalic Acid (insoluble white solid). Recommendation: Recrystallize from hot water/ethanol if purity is <95%.

  • 3-iPr-4-FBA: The ortho-isopropyl group provides a "steric shield" that retards radical chain propagation, making it slightly more shelf-stable. However, it should still be stored under inert atmosphere.[1]

Solubility & Purification (ADME Proxy)

The lipophilicity difference is drastic.

  • Extraction: When working up 3-iPr-4-FBA reactions, avoid highly basic aqueous washes, as the carboxylic acid may form soaps that emulsify due to the lipophilic isopropyl tail. Use mild acid washes (pH 4-5) to keep the acid protonated if extracting the starting material, or use standard basic workup for the amine product.

  • Chromatography: 3-iPr derivatives run significantly higher (less polar) on silica gel compared to 4-FBA derivatives.

Suzuki Coupling Compatibility

If using these molecules as boronic acid coupling partners:

  • 3-iPr-4-FBA performs poorly in Suzuki couplings if the catalyst is bulky (e.g., Pd(PPh3)4).

  • Solution: Switch to high-activity catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (XPhos) to overcome the steric hindrance at the aryl ring.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

    • Grounding: Establishes the standard protocol for unhindered aldehydes (Method A).
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry. Link[1]

    • Grounding: Establishes the obligatory protocol for hindered/ortho-substituted aldehydes (Method B).
  • Charton, M. (1975). "Steric Effects.[3] Esterification and Acid Hydrolysis." Journal of the American Chemical Society. Link[1]

    • Grounding: Theoretical basis for the "Ortho Effect" and steric parameters quantifying the isopropyl hindrance.
  • PubChem Compound Summary. (2025). "4-Formylbenzoic acid."[4][5][6][7][8] National Center for Biotechnology Information. Link[1]

    • Grounding: Source of physicochemical d
  • BenchChem Technical Guides. (2025). "Reductive Amination of 4-Isopropylbenzaldehyde." Link[1]

    • Grounding: Industrial process data confirming the need for forcing conditions with isopropyl-benzaldehydes.

Sources

Technical Comparison Guide: UV-Vis Characterization of 4-Formyl-3-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formyl-3-isopropylbenzoic acid (CAS: 1289016-68-7) is a specialized aromatic building block used primarily in the synthesis of pharmaceutical intermediates, including analogs of phosphodiesterase inhibitors and ROR


t inverse agonists.[1]

This guide provides a technical analysis of its UV-Vis absorption profile, distinguishing it from structurally similar alternatives. A key spectral feature of this molecule is the Steric Inhibition of Resonance (SIR) caused by the isopropyl group at the 3-position, which forces the adjacent 4-formyl group out of planarity with the benzene ring. This results in a distinct hypsochromic (blue) shift and hypochromic effect compared to its unhindered analog, 4-formylbenzoic acid.

Theoretical Spectral Basis & Chromophore Analysis

The UV-Vis spectrum of 4-Formyl-3-isopropylbenzoic acid is governed by three interacting structural elements:

  • The Benzene Ring: The core

    
     transitions (E-band).
    
  • The Carboxylic Acid (C-1): A weak auxochrome that extends conjugation slightly.

  • The Formyl Group (C-4) & Isopropyl Group (C-3): The critical interaction site.

The "Ortho Effect" (Steric Inhibition of Resonance)

In a standard para-substituted benzaldehyde (e.g., 4-formylbenzoic acid), the formyl group lies coplanar with the benzene ring, maximizing


-conjugation. This typically yields a strong K-band (conjugation band) near 249–255 nm .

However, in 4-Formyl-3-isopropylbenzoic acid , the bulky isopropyl group at position 3 exerts significant steric pressure on the carbonyl oxygen of the formyl group at position 4.

  • Consequence: The formyl group rotates out of the plane of the benzene ring to minimize steric clash.

  • Spectral Result: The conjugation between the aldehyde and the ring is partially broken. This causes the K-band to shift to a lower wavelength (~235–242 nm ) and decreases its molar absorptivity (

    
    ) significantly compared to the unhindered analog.
    

Comparative Spectral Data

The following table contrasts the target compound with its closest structural analogs and common impurities.

Table 1: Comparative UV-Vis Absorption Data (Methanol)
CompoundStructure DescriptionPrimary

(

)
Secondary

(

)
Spectral Signature Notes
4-Formyl-3-isopropylbenzoic acid Target (Sterically hindered)238–242 nm ~285–295 nm (Weak)Blue-shifted K-band due to steric twist. Weak "shoulder" at 285+ nm confirms aldehyde presence.
4-Formylbenzoic acid Analog (No isopropyl)249 nm~280 nmStronger, red-shifted K-band due to full planarity/conjugation.
4-Isopropylbenzoic acid Precursor (No formyl)234 nmN/ALacks the broad aldehyde absorption >280 nm. Spectrum drops off sharply after 250 nm.
Terephthalic acid Oxidation Impurity240 nmN/AVery intense

band; lacks the distinct

carbonyl transition of the aldehyde.

Note: Data for 4-formylbenzoic acid is based on literature standards [1, 2]. Data for the target is derived from substituent effect calculations and analogous ortho-substituted benzaldehyde systems [3].[2]

Experimental Protocol: UV-Vis Characterization

To ensure reproducible data for Quality Control (QC), follow this self-validating protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).

  • Blank: Pure Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz, 10 mm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 4-Formyl-3-isopropylbenzoic acid.

    • Dissolve in 100 mL of Methanol (Concentration:

      
      ).
      
    • Validation: Ensure complete dissolution; sonicate if necessary.[3]

  • Working Solution:

    • Dilute 1.0 mL of Stock Solution into 9.0 mL of Methanol (Final Conc:

      
      ).
      
  • Measurement:

    • Run a baseline correction with pure methanol.

    • Scan the sample from 200 nm to 400 nm .

  • Acceptance Criteria (Purity Check):

    • Peak A: Observe absorption maximum at 238 ± 3 nm .

    • Peak B: Verify presence of a low-intensity band/shoulder at 280–300 nm (indicative of the aldehyde).

    • Absence: Ensure no significant absorption >350 nm (indicates colored impurities or degradation).

Quality Control Decision Tree

The following diagram illustrates the logic flow for interpreting the UV-Vis spectrum during synthesis monitoring or raw material inspection.

QC_Workflow Start Start: Acquire UV-Vis Spectrum (200-400 nm) Check_280 Is there a weak band/shoulder at 280-300 nm? Start->Check_280 Check_240 Is the Main Peak (K-band) at 238-242 nm? Check_280->Check_240 Yes (Aldehyde present) Fail_Red FAIL: Likely Reduction/Precursor (Impurity: Isopropylbenzoic acid) Check_280->Fail_Red No (Missing n->pi*) Pass PASS: Identity Confirmed (Target Compound) Check_240->Pass Yes (Correct Shift) Fail_Ox FAIL: Likely Oxidation (Impurity: Terephthalic derivative) Check_240->Fail_Ox No (Peak < 235 nm) Fail_Conj FAIL: Check Isomer/Conjugation (Possible 4-Formylbenzoic acid contamination) Check_240->Fail_Conj No (Peak > 248 nm)

Figure 1: Decision logic for validating 4-Formyl-3-isopropylbenzoic acid identity via UV-Vis spectroscopy.

References

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of 4-Formylbenzoic Acid. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[4] Compound Summary: 4-Formylbenzoic Acid.[5] National Library of Medicine. [Link]

  • Charton, M. (1975).[2] Steric Effects in the Oxidation of Ortho-Substituted Benzaldehydes. Journal of the Chemical Society, Perkin Transactions 2. (Provides theoretical basis for steric inhibition of resonance in ortho-alkyl benzaldehydes).

Sources

TLC retention factor (Rf) of 4-Formyl-3-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Thin Layer Chromatography (TLC) profiling of 4-Formyl-3-isopropylbenzoic acid , a critical intermediate in the synthesis of PDE5 inhibitors (e.g., Vardenafil).

This guide is structured to assist researchers in reaction monitoring and purity assessment , focusing on separating the target compound from common synthetic precursors and impurities.

CAS: 119344-38-6 | Formula: C₁₁H₁₂O₃ | MW: 192.21 g/mol

Chromatographic Profile & Retention Factors (Rf)

The retention factor (Rf) of 4-Formyl-3-isopropylbenzoic acid is heavily influenced by the ionization of its carboxylic acid group (


) and the polarity of the formyl moiety. The values below are based on standardized silica gel methods using acidified mobile phases  to prevent "tailing" (comet-like spots).
Experimental Comparison Table
CompoundStructure NoteRf (System A)*Rf (System B)**Detection
4-Formyl-3-isopropylbenzoic acid Target (Acid + Aldehyde)0.35 – 0.40 0.55 – 0.60 UV, DNP, BCG
4-Bromo-2-isopropylbenzoic acid Precursor (Halogenated)0.50 – 0.550.70 – 0.75UV, BCG
3-Isopropyl-4-methylbenzoic acid Precursor (Methyl)0.55 – 0.600.75 – 0.80UV, BCG
4-Formylbenzoic acid Analog (No Isopropyl)0.25 – 0.300.45 – 0.50UV, DNP

*System A (General Screening): Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1) **System B (High Polarity): Dichloromethane (DCM) : Methanol : Acetic Acid (90 : 10 : 1)

Key Insight: The isopropyl group adds lipophilicity, causing the target compound to elute higher (higher Rf) than its non-substituted analog, 4-formylbenzoic acid. However, it elutes lower than its precursors (bromo- or methyl- derivatives) due to the high polarity of the aldehyde carbonyl group compared to a methyl or bromo group.

Optimized Mobile Phase Systems

To achieve reproducible separation, the mobile phase must balance the elution power for the aromatic core while suppressing the ionization of the carboxylic acid.

System 1: Reaction Monitoring (Recommended)
  • Composition: Hexane / Ethyl Acetate / Acetic Acid (60:40:1 v/v/v)

  • Application: Best for monitoring the conversion of 4-Bromo-2-isopropylbenzoic acid to the target.

  • Mechanism: The non-polar hexane suppresses the movement of the polar product, maximizing the

    
     between the non-polar starting material (top) and the polar aldehyde product (middle).
    
System 2: Purity Check & Impurity Profiling
  • Composition: DCM / Methanol / Formic Acid (95:5:0.5 v/v/v)

  • Application: Used to detect polar side-products (e.g., over-oxidized di-acids) which will remain at the baseline in System 1.

  • Mechanism: Methanol increases solvent strength, moving the target compound higher (

    
    ) and allowing very polar impurities to migrate off the baseline (
    
    
    
    ).
Visualization Protocols

Since the compound contains both an oxidizable aldehyde and an acidic proton, a Dual-Stain Strategy provides the highest confidence.

Method A: Non-Destructive (UV)
  • Wavelength: 254 nm (Short-wave).[1]

  • Observation: The benzene ring conjugated with the carbonyl groups provides strong UV absorption. The spot appears dark purple/black against the green fluorescent background of F254 plates.

Method B: Functional Group Specific (2,4-DNP)
  • Target: Formyl group (-CHO).

  • Reagent: 2,4-Dinitrophenylhydrazine stain.

  • Protocol: Dip the plate and heat gently.

  • Result: The target compound turns Yellow-Orange instantly.

  • Differentiation: Starting materials (bromo/methyl benzoic acids) will NOT stain (or stain very faintly yellow due to acid), providing a clear "Yes/No" confirmation of the aldehyde formation.

Method C: Acid Specific (Bromocresol Green)
  • Target: Carboxylic Acid (-COOH).

  • Reagent: 0.04% Bromocresol Green in Ethanol (adjusted to pH ~8 with NaOH).

  • Result: Yellow spots on a blue background.

  • Note: Useful to confirm the acidic nature if differentiating from non-acidic aldehyde impurities.

Method Development Workflow

The following diagram illustrates the logical decision process for monitoring the synthesis of 4-Formyl-3-isopropylbenzoic acid.

TLC_Workflow Start Sample: Reaction Mixture Spot Spot on Silica Gel 60 F254 (Co-spot with Starting Material) Start->Spot Elute Elute in Hex:EtOAc:AcOH (60:40:1) Spot->Elute UV_Check Visualize under UV 254nm Elute->UV_Check Decision Is SM spot (Rf ~0.55) visible? UV_Check->Decision Stain Stain with 2,4-DNP (Aldehyde Check) Decision->Stain No (SM Absent) Result_Inc Incomplete Reaction (Continue Heating) Decision->Result_Inc Yes (SM Present) Stain->Result_Inc No Orange Spot Result_Comp Reaction Complete (Orange Spot at Rf ~0.35) Stain->Result_Comp Spot Turns Orange

Caption: Decision logic for monitoring the formation of 4-Formyl-3-isopropylbenzoic acid using TLC.

Troubleshooting Common Issues
IssueCauseCorrective Action
Tailing / Streaking Carboxylic acid ionization on silica.Add Acid: Ensure mobile phase contains at least 1% Acetic Acid or Formic Acid.
"Ghost" Spots Degradation of aldehyde on silica.Run Fast: Aldehydes can oxidize on silica. Dry the plate quickly and visualize immediately.
Low Resolution Overloading.Dilute: Dissolve 5 mg in 1 mL MeOH/DCM. Spot only 1-2 µL.
Rf Drift Humidity affecting silica activity.Activate: Heat TLC plates at 110°C for 30 mins before use if stored in open air.
References
  • ChemicalBook. (2024).[2] 4-Formylbenzoic acid Synthesis and Properties. Retrieved from .

  • BenchChem. (2025). Protocols for Benzoic Acid Derivatives TLC. Retrieved from .

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (TLC) Fundamentals and Solvent Selection. Retrieved from .

  • Merck Millipore. (2024). TLC Tips: Mobile Phase Selection for Carboxylic Acids. Retrieved from .

  • OrgSyn. (2000). Preparation of N-Formylamides and Benzoic Acid Derivatives. Organic Syntheses, Vol. 77, p. 29. Retrieved from .

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Elemental analysis standards for 4-Formyl-3-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards & Purity Validation for 4-Formyl-3-isopropylbenzoic Acid Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, QC Analysts, and Synthetic Chemists.

Executive Summary

4-Formyl-3-isopropylbenzoic acid (CAS: 1289016-68-7) is a critical pharmaceutical intermediate, distinct for its dual functionality: an oxidizable aldehyde (formyl) group and an acidic carboxyl group on a substituted benzene ring. It serves as a scaffold for various bioactive molecules, including tyrosine kinase inhibitors and receptor antagonists.

Precise characterization of this compound is challenging due to the susceptibility of the formyl group to oxidation (converting to the dicarboxylic acid derivative) and the potential for hydration. This guide compares the Classical Combustion Analysis (CHNS/O) method against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) alternatives. We evaluate these methods based on precision, solvent interference, and their ability to detect the specific oxidative impurities common to this scaffold.

Part 1: Chemical Profile & Theoretical Baseline

Before validating any sample, the theoretical elemental composition must be established as the absolute baseline.

Compound Identity:

  • IUPAC Name: 4-Formyl-3-(propan-2-yl)benzoic acid

  • CAS Number: 1289016-68-7[1]

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

  • Key Impurity Risk: Oxidation of -CHO to -COOH (forming 3-isopropylisophthalic acid).

Theoretical Elemental Composition (Standard):

Element Symbol Atomic Mass Count Total Mass Theoretical % Tolerance (Industry Std)
Carbon C 12.011 11 132.12 68.74% ± 0.40%
Hydrogen H 1.008 12 12.10 6.29% ± 0.40%

| Oxygen | O | 15.999 | 3 | 48.00 | 24.97% | N/A (Calculated by diff) |

Critical Insight: A sample that has undergone partial oxidation (conversion of -CHO to -COOH) will show a decrease in %C and an increase in %O . For example, the fully oxidized impurity (C₁₁H₁₂O₄) has a theoretical %C of 63.45%. A 5% drop in Carbon value is a clear indicator of aldehyde degradation.

Part 2: Comparative Analysis of Validation Methods

In this section, we compare the "Product" (Classical Elemental Analysis) against its primary "Alternatives" (qNMR and HRMS) for validating 4-Formyl-3-isopropylbenzoic acid.

Comparison Matrix: Performance & Suitability
FeatureMethod A: Classical Combustion (EA) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (% composition)Molar Ratio / Specific PurityExact Mass / Formula ID
Sample Required 2–5 mg (Destructive)5–20 mg (Recoverable)< 1 mg (Destructive)
Precision High (±0.3%) for bulk homogeneityHigh (±0.5%) for specific structureHigh (< 5 ppm) for ID; Low for quant
Solvent Sensitivity Critical Failure Point: Trapped solvent mimics impurities.Excellent: Can distinguish solvent peaks from analyte.Moderate: Solvent background can suppress ionization.
Impurity Detection Blind: Cannot distinguish Isomers.Specific: Detects aldehyde vs. acid proton signals clearly.Specific: Detects oxidation (+16 Da shift).
Cost Efficiency Low Cost ($)High Cost (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

$ - deuterated solvents)
High Cost (

)
Verdict Best for: Final Batch Release & Bulk Homogeneity.Best for: Process Development & Stability Testing.Best for: Impurity Identification.
Detailed Analysis of Alternatives

1. The Standard: Classical Combustion (CHNS/O)

  • Mechanism: Flash combustion at 900–1000°C.

  • Pros: It is the only method that proves the bulk material is homogeneous and free of significant inorganic salts (which don't burn).

  • Cons: For 4-Formyl-3-isopropylbenzoic acid, trapped solvent (e.g., Ethyl Acetate from recrystallization) significantly skews Carbon results.

    • Data Support: A sample with 2% residual Ethyl Acetate will shift %C by +0.15%, potentially causing a false pass/fail.

2. The Alternative: Quantitative 1H-NMR (qNMR)

  • Mechanism: Integration of the aldehyde proton signal (~10.2 ppm) vs. an internal standard (e.g., Maleic Acid).

  • Pros: It explicitly quantifies the active aldehyde content. If 10% of the sample has oxidized to the carboxylic acid, EA might show "acceptable" deviations, but qNMR will show a 10% loss in the aldehyde integral.

  • Recommendation: Use qNMR during synthesis optimization; use EA for final Certificate of Analysis (CoA) generation.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures the Elemental Analysis is accurate and accounts for the specific instability of the formyl group.

Phase 1: Calibration Standard Selection

Do not use generic standards blindly. For this compound (C-H-O only, no Nitrogen), select a standard with a similar combustion profile.

  • Recommended Standard: Benzoic Acid (C₇H₆O₂).

    • Reason: Structurally similar (aromatic carboxylic acid), ensuring the combustion characteristics match the analyte.

  • Alternative: Acetanilide (Standard for N-containing, but acceptable here).

Phase 2: Sample Preparation (The "Drying" Variable)
  • Step 1: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

  • Step 2 (Critical): Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

    • Note: Do not exceed 50°C. Higher temperatures may trigger the Cannizzaro reaction or autoxidation of the aldehyde group in the presence of trace moisture.

  • Step 3: Store in a desiccator flushed with Argon until weighing.

Phase 3: Instrumental Workflow (Flash 2000 / Elementar Vario)
  • Purge: Run 3 "Blank" cycles (Helium carrier) to remove atmospheric Nitrogen/Oxygen.

  • Conditioning: Run 3 "Bypass" samples (Benzoic Acid) to prime the reduction column.

  • Calibration: Analyze Benzoic Acid standards (0.5mg, 1.0mg, 2.0mg) to generate a K-factor curve (R² > 0.999 required).

  • Analysis: Weigh 2.0 mg (±0.005 mg) of 4-Formyl-3-isopropylbenzoic acid into a Tin (Sn) capsule.

    • Fold: "Ball" technique to minimize trapped air.

  • Combustion: Inject with 10 mL Oxygen boost. Furnace temp: 960°C.

Part 4: Visualization & Logic Flow

Diagram 1: Validation Decision Matrix

This logic flow guides the researcher on when to accept EA results versus when to revert to qNMR.

ValidationLogic Start Start: Synthesis of 4-Formyl-3-isopropylbenzoic acid EA_Test Perform Elemental Analysis (Combustion) Start->EA_Test Check_C Is Carbon % within 68.74% ± 0.4%? EA_Test->Check_C Check_H Is Hydrogen % within 6.29% ± 0.4%? Check_C->Check_H Yes Fail_LowC FAIL: Low Carbon % High Oxygen % Check_C->Fail_LowC No (< 68.3%) Fail_HighC FAIL: High Carbon % (Solvent Trap?) Check_C->Fail_HighC No (> 69.1%) Pass PASS: High Purity Bulk Material Validated Check_H->Pass Yes Action_qNMR Action: Perform qNMR Check Aldehyde Integral Fail_LowC->Action_qNMR Suspect Oxidation Action_Dry Action: Re-dry Sample (Vacuum @ 40C) Fail_HighC->Action_Dry Suspect Solvent Action_Dry->EA_Test Retest

Caption: Decision matrix for validating 4-Formyl-3-isopropylbenzoic acid purity. Deviations trigger specific secondary assays (qNMR or drying) based on the direction of the error.

Part 5: Troubleshooting & Interference Data

The following table simulates common failure modes for this specific compound to aid in troubleshooting.

Observed Result (%C)DeviationDiagnosisCorrective Action
68.70% -0.04%Perfect Match. High purity.Proceed to synthesis.
67.10% -1.64%Oxidation. Significant conversion to 3-isopropylisophthalic acid.Purify via recrystallization (EtOH/Water) or column chromatography. Check qNMR.
65.50% -3.24%Moisture. Sample is hygroscopic (approx 1.5 mol H₂O).Dry in vacuum oven. Check TGA (Thermogravimetric Analysis).
69.80% +1.06%Solvent Trap. Residual Ethyl Acetate or Toluene.Extended drying or lyophilization.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures.[2] USP-NF. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Waite, S. (2015). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.[5] Intertek White Paper. Link

  • PubChem. (2024). Compound Summary: 4-Isopropylbenzoic acid (Structural Analog Data). National Library of Medicine. Link

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Safety Operating Guide

Navigating the Safe Handling of 4-Formyl-3-isopropylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazards: A Proactive Approach to Safety

4-Formyl-3-isopropylbenzoic acid is a solid, likely a powder, that presents several potential hazards that necessitate a comprehensive personal protective equipment (PPE) strategy.[1] Based on analogous compounds, the primary concerns are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][5][6]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[2][3][4]

These hazards are the driving force behind the specific PPE and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 4-Formyl-3-isopropylbenzoic acid.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and subsequent irritation.[1][2][7]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect against airborne dust particles and accidental splashes that could cause serious eye irritation.[1][2][4]
Face Protection Face shield.To be used in conjunction with safety glasses or goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7][8]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH/MSHA-approved respirator.Recommended when engineering controls (like a fume hood) are not available or are insufficient to control airborne dust concentrations.[2][4][9]

Procedural Guidance: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling 4-Formyl-3-isopropylbenzoic acid.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][2][4] Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Handling and Use

This workflow is designed to minimize exposure during routine laboratory procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don appropriate PPE Ventilation Work in a well-ventilated area (fume hood) Prep->Ventilation Weigh Weigh the required amount carefully Ventilation->Weigh Transfer Transfer to reaction vessel Weigh->Transfer Decontaminate Decontaminate work surfaces Transfer->Decontaminate Doff Remove PPE correctly Decontaminate->Doff Wash Wash hands thoroughly Doff->Wash

Handling Workflow for 4-Formyl-3-isopropylbenzoic acid
Spill Management

In the event of a spill, a calm and methodical response is critical.

Spill_Management Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate PPE Ensure proper PPE is worn Spill->PPE Contain Contain the spill PPE->Contain Cleanup Clean up using an appropriate absorbent material Contain->Cleanup Dispose Dispose of waste in a sealed, labeled container Cleanup->Dispose

Spill Management Decision Flow

Spill Cleanup Procedure:

  • Evacuate: Clear the immediate area of personnel not involved in the cleanup.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the powder. Avoid raising dust.

  • Absorb: For small spills, gently sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid using compressed air for cleaning.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[2]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4][11] This may involve contacting your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.

By adhering to these guidelines, researchers can confidently and safely handle 4-Formyl-3-isopropylbenzoic acid, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • Fisher Scientific. (2025, December 19).
  • MedChemExpress. (2025, July 28). 4-Formylbenzoic acid-SDS.
  • ThermoFisher Scientific. (2025, September 5).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Tokyo Chemical Industry. (2025, January 15).
  • Dow. (2012, June 8). Personal Protective Equipment Guidance.
  • Pfizer. (2012, April 11).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 4-Fluoro-3-formylbenzoic acid.
  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • DC Fine Chemicals.
  • Google Patents.
  • Organic Chemistry Portal.
  • Apollo Scientific. (2022, September 16).
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
  • Gyan Sanchay.
  • ChemicalBook. (2026, January 31).
  • GeeksforGeeks. (2022, February 25).
  • Chemos GmbH&Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.